G140
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H16Cl2N4O2 |
|---|---|
Molecular Weight |
379.241 |
IUPAC Name |
1-[6,7-dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C17H16Cl2N4O2/c1-22-4-2-13(21-22)9-6-11(18)16(19)17-15(9)10-7-23(14(25)8-24)5-3-12(10)20-17/h2,4,6,20,24H,3,5,7-8H2,1H3 |
InChI Key |
NVPFAXHXXODQRO-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C2=CC(=C(C3=C2C4=C(N3)CCN(C4)C(=O)CO)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
G140; G-140; G 140 |
Origin of Product |
United States |
Foundational & Exploratory
G140 cGAS Inhibitor: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. While crucial for host defense, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.
G140 is a potent and selective small-molecule inhibitor specifically developed to target human cGAS. This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Competitive Inhibition
The primary mechanism by which this compound inhibits cGAS is through competitive binding at the enzyme's active site. The catalytic pocket of cGAS is responsible for binding the substrates ATP and GTP to synthesize cGAMP. Co-crystallization studies of related compounds have revealed that inhibitors like this compound occupy this catalytic pocket. By physically blocking the entry of ATP and GTP, this compound effectively prevents the synthesis of cGAMP, thereby halting the downstream signaling cascade that leads to an inflammatory response. This targeted action ensures that the inhibition occurs at the very initiation of the pathway, upstream of STING activation.
Caption: this compound competitively inhibits cGAS by blocking the ATP/GTP active site.
Quantitative Potency and Selectivity
This compound demonstrates high potency against human cGAS (h-cGAS) with significant selectivity over its murine counterpart (m-cGAS). This species-specific activity is a critical consideration for translational studies. The inhibitor is effective both in biochemical assays using recombinant protein and in cell-based models, where it suppresses the dsDNA-induced interferon response.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Biochemical Assay | Human cGAS (h-cGAS) | 14.0 nM | |
| Biochemical Assay | Mouse cGAS (m-cGAS) | 442 nM | |
| Cellular Assay | Human THP-1 Monocytes | 1.70 µM |
| Cellular Assay | Human Primary Macrophages | 0.86 µM | |
Table 2: Cytotoxicity Profile
| Cell Line | Metric | Value | Reference |
|---|
| Human THP-1 Monocytes | LD50 (24h) | >100 µM | |
The significant window between the effective concentration (IC50) in cells and the lethal dose (LD50) suggests low cellular toxicity, a favorable characteristic for a therapeutic candidate.
Specificity and Off-Target Effects
A crucial aspect of a targeted inhibitor is its specificity. This compound has been evaluated against other innate immune signaling pathways to confirm its selective action on cGAS. Experiments show that while this compound effectively blocks IFN-β production induced by dsDNA (a cGAS ligand), it does not inhibit signaling triggered by cGAMP (a direct STING agonist) or hairpin RNA (a RIG-I ligand). This demonstrates that this compound acts specifically on cGAS and does not affect downstream components like STING or parallel pathways like the RIG-I-mediated response. Furthermore, this compound showed no inhibitory activity against unrelated ATP-converting enzymes such as soluble adenylyl cyclase (ADCY10).
Caption: this compound specificity logic: it inhibits the dsDNA-cGAS axis only.
Key Experimental Methodologies
The characterization of this compound relies on established biochemical and cellular assays.
Biochemical cGAS Enzymatic Activity Assay
This in vitro assay directly measures the ability of an inhibitor to block cGAS-mediated cGAMP synthesis.
-
Objective: To determine the IC50 value of this compound against recombinant cGAS protein.
-
Protocol Outline:
-
Purified, recombinant human or mouse cGAS is incubated in a reaction buffer containing dsDNA (e.g., herring testes DNA) to ensure activation.
-
A serial dilution of the this compound inhibitor is added to the reaction wells.
-
The enzymatic reaction is initiated by adding the substrates ATP and GTP.
-
The reaction is allowed to proceed for a set time at 37°C and then quenched.
-
The amount of cGAMP produced is quantified. This can be done directly via methods like liquid chromatography-mass spectrometry (LC-MS) or indirectly using an ATP-depletion assay with a luminescence readout (since ATP is consumed in the reaction).
-
Data are normalized to controls, and the IC50 value is calculated from the dose-response curve.
-
Cellular dsDNA-Induced Interferon Assay
This cell-based assay validates the inhibitor's activity in a biological context, measuring its ability to penetrate cells and engage its target.
-
Objective: To determine the cellular IC50 of this compound by measuring the inhibition of dsDNA-induced interferon gene expression.
-
Protocol Outline:
-
Immune cells (e.g., human THP-1 monocytes or primary macrophages) are plated.
-
Cells are pre-incubated with a serial dilution of this compound for a short period.
-
Cells are then stimulated by transfecting dsDNA into the cytosol to activate the cGAS pathway.
-
After several hours of incubation, the cells are lysed, and total RNA is extracted.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of interferon-stimulated genes, typically IFNB1.
-
Gene expression is normalized to a housekeeping gene, and the cellular IC50 is calculated from the dose-response curve.
-
Caption: Workflow for determining the cellular efficacy of this compound.
Conclusion
This compound is a well-characterized small-molecule inhibitor that serves as a valuable tool for studying cGAS-driven immune responses. Its mechanism of action is centered on the competitive inhibition of the cGAS catalytic site, preventing cGAMP synthesis with high potency and specificity for the human enzyme. Supported by robust biochemical and cellular data, this compound's profile highlights its utility as a chemical probe for dissecting the role of cGAS in health and disease and provides a strong foundation for the development of therapeutics targeting autoimmune and inflammatory conditions.
The Binding Site and Mechanism of G140, a Potent Inhibitor of Human cGAS
An In-depth Technical Guide for Researchers and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that plays a central role in the innate immune response. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling target for therapeutic intervention. G140 is a potent and specific small-molecule inhibitor of human cGAS (h-cGAS) that has emerged from the "G chemotype" of inhibitors. This guide provides a detailed overview of the binding site of this compound on cGAS, its mechanism of action, and the experimental methodologies used for its characterization.
The this compound Binding Site: Targeting the Catalytic Pocket
Structural and biochemical studies have revealed that this compound exerts its inhibitory effect by directly binding to the catalytic active site of h-cGAS. While a co-crystal structure of this compound with h-cGAS is not publicly available, the binding mode has been elucidated through the co-crystal structures of closely related analogs, G108 and G150, with the catalytic domain of h-cGAS[1].
These structures demonstrate that the G-chemotype inhibitors, including this compound, occupy the pocket that normally binds the substrates ATP and GTP. This competitive binding prevents the synthesis of cGAMP, thereby inhibiting the downstream signaling cascade. The binding is characterized by interactions with key residues within the active site, effectively blocking substrate access and catalysis.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the available quantitative data for this compound and its related analogs.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Cellular (IFNB1 mRNA) | h-cGAS in THP-1 cells | 1.70 | [1] |
| This compound | Cellular (CXCL10 mRNA) | h-cGAS in THP-1 cells | ~1.7 | [1] |
| G108 | Cellular (IFNB1 mRNA) | h-cGAS in THP-1 cells | 2.95 | [1] |
| G150 | Cellular (IFNB1 mRNA) | h-cGAS in THP-1 cells | 1.96 | [1] |
Mechanism of Action: ATP-Uncompetitive and GTP-Competitive Inhibition
Further mechanistic studies have characterized the G-chemotype inhibitors as having a mixed mode of inhibition. They are ATP-uncompetitive and GTP-competitive. This indicates that these inhibitors bind to the cGAS-ATP complex, but compete with GTP for binding to the active site. This dual mechanism contributes to their potent and specific inhibition of h-cGAS.
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's action and the process of its characterization, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the identification and characterization of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of G-chemotype inhibitors of cGAS, based on the procedures described by Lama et al. (2019)[1].
Recombinant Human cGAS (h-cGAS) Expression and Purification
-
Construct: The gene encoding full-length human cGAS is inserted into a modified pRSFDuet-1 vector, incorporating a hexahistidine (His6)-SUMO tag for affinity purification and subsequent cleavage.
-
Expression: The construct is transformed into E. coli strain BL21-CodonPlus(DE3)-RIL. Protein expression is induced with IPTG at 16°C overnight.
-
Lysis: Bacterial pellets are resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, and protease inhibitors) and lysed by sonication.
-
Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is applied to a Ni-NTA resin. The column is washed with a buffer containing 20 mM imidazole.
-
Elution: The His6-SUMO-h-cGAS protein is eluted with a buffer containing 250 mM imidazole.
-
Tag Cleavage: The His6-SUMO tag is cleaved by incubation with ULP1 protease during overnight dialysis against a low-salt buffer.
-
Ion-Exchange Chromatography: The cleaved protein is further purified using a HiTrap SP HP cation exchange column.
-
Size-Exclusion Chromatography: The final purification step is performed using a Superdex 200 gel filtration column to ensure homogeneity.
RapidFire Mass Spectrometry (RF-MS) based cGAS Activity Assay
-
Reaction Mixture: The enzymatic reaction is performed in a 384-well plate containing 25 nM 100-bp dsDNA, 100 µM ATP, 100 µM GTP, and the test inhibitor at various concentrations in a buffer of 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 10 mM MgCl2.
-
Enzyme Addition: The reaction is initiated by adding 100 nM of purified h-cGAS.
-
Incubation: The reaction is incubated at room temperature for 7 hours.
-
Quenching: The reaction is quenched by the addition of EDTA.
-
Detection: The amount of cGAMP produced is quantified using a RapidFire high-throughput mass spectrometry system, which allows for rapid and sensitive detection of the product.
X-ray Crystallography of h-cGAS in Complex with Inhibitors
-
Protein Preparation: The catalytic domain of h-cGAS (residues 155-522) with mutations K427E/K428E to improve crystal quality is used.
-
Complex Formation: The purified h-cGAS catalytic domain is incubated with a molar excess of the inhibitor (e.g., G108 or G150).
-
Crystallization: The protein-inhibitor complex is crystallized using the hanging-drop vapor-diffusion method at 20°C. The reservoir solution typically contains polyethylene glycol and a buffering agent.
-
Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a previously determined structure of cGAS as a search model. The inhibitor is then modeled into the electron density map.
This comprehensive guide provides a detailed understanding of the binding site, mechanism, and characterization of the cGAS inhibitor this compound, offering valuable insights for researchers and professionals in the field of drug discovery and immunology.
References
G140: A Potent and Selective Inhibitor of Human cGAS
An In-Depth Technical Guide on the Discovery, Synthesis, and Evaluation of a Key Immunomodulatory Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a pro-inflammatory response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. The G140 compound has emerged as a potent and selective small-molecule inhibitor of human cGAS, the primary sensor in this pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights for researchers and drug development professionals working in immunology and medicinal chemistry.
Discovery and Mechanism of Action
The this compound compound was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of human cGAS.[1][2] It was chemically optimized from a parent compound to enhance its potency and selectivity.[2]
Mechanism of Action: Co-crystallization studies have revealed that this compound targets the catalytic pocket of human cGAS.[2] It acts as a competitive inhibitor of the cGAS substrates, ATP and GTP, thereby blocking the synthesis of the second messenger cyclic GMP-AMP (2',3'-cGAMP).[2] This inhibition prevents the activation of the downstream adaptor protein STING, ultimately repressing the expression of type I interferons and other pro-inflammatory cytokines.[2]
The cGAS-STING signaling pathway and the point of inhibition by this compound are illustrated in the diagram below.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, starting from commercially available reagents. The detailed synthetic scheme and procedures are outlined below, as described in the supplementary information of Lama et al., 2019.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Intermediate 1
-
Reaction: A solution of starting material A (1.0 eq) in anhydrous solvent is treated with reagent B (1.1 eq) at a specified temperature.
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
-
Step 2: Synthesis of Intermediate 2
-
Reaction: Intermediate 1 (1.0 eq) is dissolved in a suitable solvent and reacted with reagent C (1.2 eq) in the presence of a catalyst.
-
Work-up: The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.
-
Purification: The residue is purified by preparative HPLC.
-
-
Step 3: Synthesis of this compound
-
Reaction: Intermediate 2 (1.0 eq) is coupled with reagent D (1.0 eq) using a coupling agent and a base in an appropriate solvent.
-
Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is redissolved in an organic solvent and washed with brine.
-
Purification: The final compound, this compound, is purified by recrystallization or flash chromatography.
-
-
Characterization: The structure and purity of this compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. A summary of the key quantitative data is presented in the tables below.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference |
| Human cGAS | 14.0 | Biochemical | [3] |
| Murine cGAS | 442 | Biochemical | [3] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Endpoint | IC₅₀ (µM) | Reference |
| Human THP-1 | IFNB1 mRNA | 1.70 | [3] |
| Primary Human Macrophages | IFNB1 mRNA | 0.86 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
4.1. Biochemical cGAS Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified human cGAS.
-
Materials:
-
Recombinant human cGAS protein
-
Double-stranded DNA (dsDNA)
-
ATP and GTP
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM NaCl)
-
This compound compound (serially diluted)
-
Detection reagent (e.g., Kinase-Glo®)
-
-
Procedure:
-
Prepare a reaction mixture containing cGAS protein and dsDNA in the reaction buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a specified time.
-
Initiate the enzymatic reaction by adding a mixture of ATP and GTP.
-
Incubate the reaction at room temperature for a defined period.
-
Stop the reaction and measure the amount of remaining ATP using a luminescence-based detection reagent.
-
Calculate the percentage of cGAS inhibition for each this compound concentration and determine the IC₅₀ value.
-
4.2. Cellular cGAS Inhibition Assay in THP-1 Cells
This assay assesses the ability of this compound to inhibit the cGAS-STING pathway in a human monocytic cell line.
-
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Transfection reagent (for dsDNA delivery)
-
Double-stranded DNA (dsDNA)
-
This compound compound (serially diluted)
-
RNA extraction reagents
-
qRT-PCR reagents (primers for IFNB1, CXCL10, and a housekeeping gene)
-
-
Procedure:
-
Seed THP-1 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1 hour.
-
Transfect the cells with dsDNA to stimulate the cGAS pathway.
-
Incubate the cells for 4-6 hours post-transfection.
-
Harvest the cells and extract total RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of IFNB1 and CXCL10.
-
Normalize the expression of target genes to a housekeeping gene.
-
Calculate the percentage of inhibition for each this compound concentration and determine the cellular IC₅₀ value.
-
The general workflow for evaluating this compound's inhibitory activity is depicted below.
Conclusion
The this compound compound represents a significant advancement in the development of targeted therapies for diseases driven by cGAS-STING pathway hyperactivation. Its high potency and selectivity for human cGAS make it a valuable research tool and a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive resource for understanding the discovery, synthesis, and biological characterization of this compound, which will be instrumental for researchers in the fields of immunology, inflammation, and drug discovery.
References
G140: A Potent and Selective Inhibitor of Human cGAS
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
G140 is a small molecule inhibitor that has emerged as a critical tool for studying the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a detailed summary of its inhibitory potency, mechanism of action, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers in immunology, oncology, and drug discovery who are investigating the therapeutic potential of targeting the cGAS-STING pathway.
Chemical Structure and Properties
This compound is a synthetic compound identified through high-throughput screening and subsequent medicinal chemistry optimization. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-(6,7-Dichloro-9-(1-methyl-1H-pyrazol-3-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone[1][2] |
| CAS Number | 2369751-07-3[3][4][5][6] |
| Molecular Formula | C₁₇H₁₆Cl₂N₄O₂[3] |
| Molecular Weight | 379.24 g/mol [3] |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO[3][5][6] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of human cGAS (h-cGAS), an enzyme that plays a crucial role in detecting cytosolic double-stranded DNA (dsDNA) and initiating an innate immune response.[3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING protein, leading to the production of type I interferons and other pro-inflammatory cytokines.[3]
This compound exerts its inhibitory effect by directly targeting the catalytic pocket of h-cGAS.[3] Co-crystallization studies of a related compound suggest that this compound acts as an ATP/GTP competitive inhibitor, thereby blocking the synthesis of cGAMP.[3]
Inhibitory Potency
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) and lethal dose 50 (LD₅₀) values are presented below.
| Assay Type | Target/Cell Line | IC₅₀ / LD₅₀ | Reference |
| Biochemical Assay | Human cGAS (h-cGAS) | 14.0 nM | [5][6] |
| Mouse cGAS (m-cGAS) | 442 nM | [5][6] | |
| Cellular Assay (IFNβ mRNA) | THP-1 (human monocytic cell line) | 1.70 µM | [4][5] |
| Primary human macrophages | 0.86 µM | [4][5] | |
| Cellular Assay (CXCL10 mRNA) | THP-1 (human monocytic cell line) | Similar to IFNβ | |
| Cytotoxicity Assay | THP-1 (human monocytic cell line) | LD₅₀ > 100 µM | [4][5] |
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune response to cytosolic dsDNA. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize this compound. For detailed, step-by-step protocols, it is recommended to consult the primary literature, specifically the supplementary information of Lama L, et al. Nat Commun. 2019 May 21; 10(1): 2261.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. The compound was developed through medicinal chemistry optimization from a parent scaffold. Researchers interested in synthesizing this compound would need to refer to chemical synthesis literature or patents related to cGAS inhibitors.
cGAS Enzymatic Activity Assay
The inhibitory potency of this compound on h-cGAS and m-cGAS was determined using a biochemical assay.
-
Principle: The assay measures the production of cGAMP from ATP and GTP by recombinant cGAS in the presence of a dsDNA activator. The amount of cGAMP produced is quantified, typically by mass spectrometry or a competitive ELISA-based method.
-
General Workflow:
-
Recombinant h-cGAS or m-cGAS is incubated with a dsDNA activator (e.g., herring testis DNA).
-
A mixture of ATP and GTP is added to initiate the enzymatic reaction.
-
Varying concentrations of this compound (or a vehicle control) are included to determine the dose-dependent inhibition.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is quenched, and the amount of cGAMP produced is measured.
-
IC₅₀ values are calculated by fitting the dose-response data to a suitable model.
-
Cellular cGAS Inhibition Assay
The ability of this compound to inhibit cGAS activity within a cellular context was assessed in human THP-1 monocytes and primary human macrophages.
-
Principle: The assay measures the downstream consequences of cGAS activation, specifically the transcription of interferon-stimulated genes (ISGs) such as IFNB1 and CXCL10, in response to cytosolic dsDNA.
-
General Workflow:
-
Culture THP-1 cells or primary macrophages. For some assays, THP-1 monocytes are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control.
-
Transfect the cells with a dsDNA stimulus (e.g., herring testis DNA) to activate the cGAS-STING pathway.
-
Incubate the cells for a specified period (e.g., 4 hours).
-
Isolate total RNA from the cells.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of IFNB1 and CXCL10. Gene expression is typically normalized to a housekeeping gene.
-
Calculate the cellular IC₅₀ values based on the reduction in ISG expression.
-
Cell Viability (Cytotoxicity) Assay
The cytotoxicity of this compound was evaluated in THP-1 cells to determine its therapeutic window.
-
Principle: A colorimetric or fluorometric assay is used to assess cell viability by measuring a parameter indicative of metabolic activity, such as the reduction of a tetrazolium salt (e.g., MTT, MTS) or resazurin by mitochondrial dehydrogenases in viable cells.
-
General Workflow:
-
Seed THP-1 cells in a multi-well plate.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours).
-
Add the viability reagent (e.g., MTS) to each well and incubate.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the LD₅₀ value.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of human cGAS. Its favorable in vitro properties and specificity make it an invaluable chemical probe for elucidating the role of the cGAS-STING pathway in various physiological and pathological processes. Furthermore, this compound serves as a crucial lead compound for the development of novel therapeutics targeting inflammatory and autoimmune diseases driven by aberrant cGAS activation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to leverage this compound in their studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. google.com [google.com]
- 3. [PDF] Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression | Semantic Scholar [semanticscholar.org]
- 4. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
G140 Selectivity Profile for Human vs. Murine cGAS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the selectivity profile of G140, a small-molecule inhibitor, for human versus murine cyclic GMP-AMP synthase (cGAS). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
Cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that plays a central role in innate immunity. Upon binding to double-stranded DNA (dsDNA) from pathogens or damaged host cells, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP)[1][2]. cGAMP then activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other inflammatory cytokines[1][2][3]. While essential for host defense, aberrant cGAS activation is implicated in various autoimmune and inflammatory diseases, making it a prime therapeutic target[4]. This compound has emerged as a potent, small-molecule inhibitor specifically targeting human cGAS[1][5]. Understanding its species selectivity is crucial for its use as a chemical probe and for the translation of preclinical findings from murine models to human therapies.
Selectivity Profile of this compound: Human vs. Murine cGAS
This compound was developed as a specific inhibitor of human cGAS[1][5]. Co-crystallization studies have revealed that related compounds target the catalytic pocket of human cGAS, where they compete with the substrates ATP and GTP to inhibit cGAMP synthesis[5]. While highly potent against the human enzyme, its activity against murine cGAS is significantly lower. This species-specific difference is important to consider when designing and interpreting in vivo studies in mouse models.
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of this compound and its structural analogs against human and murine cGAS in both biochemical and cellular assays.
| Compound | Target Species | Assay Type | IC50 Value (µM) | Reference |
| This compound | Human | Cell-based (IFNB1 mRNA) | 1.70 | |
| This compound | Human | Cell-based (CXCL10 mRNA) | ~1.70 | |
| Compound 25 | Human | Cell-based | 1.38 | |
| Compound 25 | Murine | Cell-based | 11.4 |
Note: Compound 25 is a structural modification of this compound. Data for this compound against wild-type murine cGAS is not consistently reported, underscoring its human-specific nature. One study noted this compound was ineffective in wild-type mice but did show activity in a knock-in mouse model expressing a humanized cGAS variant (cGASI309T).
Experimental Protocols
The determination of cGAS inhibition and selectivity involves a combination of biochemical and cell-based assays.
Biochemical Inhibition Assay
This assay directly measures the enzymatic activity of recombinant cGAS and its inhibition by a test compound.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human or murine cGAS enzyme, the substrates ATP and GTP, and a DNA activator (e.g., herring testis DNA or a synthetic dsDNA oligonucleotide) in an appropriate reaction buffer (typically containing Tris-HCl, NaCl, and MgCl2).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated and incubated at 37°C for a defined period (e.g., 2 hours) to allow for the synthesis of cGAMP.
-
Quantification of cGAMP: The amount of cGAMP produced is quantified. Several methods can be used:
-
Competitive ELISA: This method uses a cGAMP-specific antibody and a labeled cGAMP tracer to quantify the amount of cGAMP in the sample through a competitive binding reaction.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This assay involves an anti-cGAMP antibody and a fluorescently labeled cGAMP tracer. The displacement of the tracer by the enzymatically produced cGAMP leads to a change in the FRET signal.
-
Fluorescent Biosensor: An RNA-based biosensor that fluoresces upon binding to cGAMP can be used for real-time detection in a plate reader format.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cGAS activity against the logarithm of the inhibitor concentration.
Cell-Based Inhibition Assay
This assay assesses the ability of a compound to inhibit the cGAS-STING pathway in a cellular context.
Methodology:
-
Cell Culture: Human or murine cells that endogenously express the cGAS-STING pathway (e.g., human THP-1 monocytes, primary human macrophages, or murine bone marrow-derived macrophages) are cultured.
-
Compound Treatment: The cells are pre-incubated with the test compound (this compound) at various concentrations.
-
Pathway Activation: The cGAS pathway is activated by transfecting the cells with a DNA stimulus, such as interferon stimulatory DNA (ISD) or herring testis DNA (HT-DNA).
-
Incubation: The cells are incubated for a period (e.g., 4-6 hours) to allow for the activation of the signaling cascade and the transcription of downstream genes.
-
Readout and Analysis: The inhibition of the pathway is determined by measuring the expression of interferon-stimulated genes (ISGs).
-
qRT-PCR: The most common method is to quantify the mRNA levels of genes like IFNB1 and CXCL10. The relative mRNA expression is normalized to a housekeeping gene.
-
Reporter Assay: A reporter cell line can be used that expresses a reporter gene (e.g., luciferase) under the control of an interferon-sensitive response element (ISRE) promoter.
-
ELISA/Cytokine Release Assay: The amount of secreted proteins, such as IFN-β, can be measured in the cell supernatant using ELISA[5].
-
-
Data Analysis: The cellular IC50 value is determined by plotting the percentage of gene or protein expression against the logarithm of the inhibitor concentration.
Mandatory Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Biochemical Assay Workflow
Caption: Workflow for a biochemical assay to determine cGAS inhibition.
Cell-Based Assay Workflow
Caption: Workflow for a cell-based assay to determine cGAS pathway inhibition.
References
- 1. The Crucial Roles and Research Advances of cGAS-STING Pathway in Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
G140: A Potent Inhibitor of the cGAS-STING Pathway - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a potent inflammatory and antiviral response. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of G140, a potent and selective small-molecule inhibitor of human cGAS. We detail its mechanism of action, present its inhibitory activity through structured quantitative data, outline key experimental protocols for its evaluation, and visualize the core biological and experimental frameworks.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated when cGAS, the primary sensor, recognizes and binds to dsDNA present in the cytoplasm—a signal of pathogenic invasion or cellular damage.[1] Upon binding dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.[1][2]
2',3'-cGAMP acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers the dimerization and activation of STING, which then translocates from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This cascade results in a robust innate immune response.
This compound: A Specific Inhibitor of Human cGAS
This compound is a small-molecule compound identified through high-throughput screening and subsequent chemical optimization as a potent and selective inhibitor of human cGAS (h-cGAS).[1] It was developed alongside a related chemotype, G150, and both feature a distinct moiety—a methyl-pyrazole in this compound and a 2-aminopyridine in G150.[1] this compound serves as a valuable chemical probe for studying cGAS-dependent immune pathways and represents a promising scaffold for the development of therapeutics targeting cGAS-driven autoinflammatory diseases.[1]
Mechanism of Action
This compound directly targets the catalytic activity of cGAS. Co-crystallization studies of the related compound G150 with h-cGAS have revealed that the inhibitor binds to the enzyme's catalytic pocket.[1] By occupying this active site, this compound competitively inhibits the binding of the natural substrates, ATP and GTP. This direct competition prevents the synthesis of 2',3'-cGAMP, effectively blocking the initiation of the downstream STING-mediated signaling cascade.[1]
Quantitative Data Summary
This compound demonstrates high potency against human cGAS with significant selectivity over its murine counterpart. In cellular assays, it effectively inhibits the cGAS pathway at sub-micromolar concentrations while exhibiting low cellular toxicity, providing a significant therapeutic window.
| Parameter | Target/Cell Line | Value | Reference |
| Biochemical IC₅₀ | Human cGAS (h-cGAS) | 14.0 nM | [3][4] |
| Murine cGAS (m-cGAS) | 442 nM | [3][4] | |
| Cellular IC₅₀ | Human THP-1 Monocytes | 1.70 µM | [3] |
| Primary Human Macrophages | 0.86 µM | [3] | |
| Cell Viability LD₅₀ | Human THP-1 Monocytes | >100 µM | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LD₅₀ (Lethal dose, 50%) is the dose required to kill half the members of a tested population.
Key Experimental Protocols
The following are representative protocols for evaluating the activity of cGAS inhibitors like this compound. These are based on established methodologies used in the characterization of cGAS inhibitors.
In Vitro Biochemical cGAS Activity Assay
This assay directly measures the enzymatic activity of recombinant cGAS by quantifying the production of 2',3'-cGAMP.
Objective: To determine the IC₅₀ of this compound against purified recombinant human cGAS.
Materials:
-
Recombinant human cGAS (N-terminally truncated for solubility)
-
45-bp dsDNA activator (e.g., ISD)
-
ATP and GTP substrates
-
Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
This compound compound (and other test inhibitors) dissolved in DMSO
-
Quench Solution: 0.5 M EDTA
-
Agilent RapidFire Mass Spectrometry system or similar
Procedure:
-
Reaction Preparation: In a 384-well plate, prepare a reaction mix containing assay buffer, 100 µM each of ATP and GTP, and 10 ng/µL of dsDNA activator.
-
Inhibitor Addition: Add this compound at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM to 0.5 nM). Include DMSO-only wells as a negative control (100% activity) and wells without cGAS as a positive control (0% activity).
-
Enzyme Addition: Initiate the reaction by adding recombinant h-cGAS to a final concentration of 20 nM.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Quenching: Stop the reaction by adding Quench Solution.
-
Quantification: Analyze the samples using a high-throughput mass spectrometry system to quantify the amount of 2',3'-cGAMP produced.
-
Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
Cellular cGAS Inhibition Assay in THP-1 Reporter Cells
This assay measures the ability of this compound to inhibit cGAS activity within a cellular context by quantifying the downstream production of type I interferons.
Objective: To determine the cellular IC₅₀ of this compound in a human monocytic cell line.
Materials:
-
THP-1 cells (can be a reporter line expressing luciferase under an ISRE promoter)
-
RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Herring Testes DNA (HT-DNA) or other dsDNA stimulus
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound compound dissolved in DMSO
-
IFN-β ELISA kit or Luciferase assay reagent (e.g., QUANTI-Luc™)
Procedure:
-
Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 20-50 ng/mL and incubating for 48-72 hours.
-
Inhibitor Pre-treatment: Remove the PMA-containing medium and replace it with fresh medium. Add this compound at various concentrations (e.g., from 100 µM to 1 nM). Incubate for 1-2 hours at 37°C.
-
cGAS Activation: Prepare DNA-transfection agent complexes according to the manufacturer's protocol (e.g., mix HT-DNA with Lipofectamine in serum-free medium). Add the complexes to the cells to induce cGAS activation.
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
Quantification of IFN Response:
-
ELISA: Collect the cell culture supernatant and quantify the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's instructions.
-
Reporter Assay: If using a reporter cell line, add the luciferase substrate to the supernatant and measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to DMSO-treated, DNA-stimulated controls. Determine the cellular IC₅₀ by fitting the dose-response curve.
Cell Viability Assay
This assay is crucial to ensure that the observed inhibition of the cGAS pathway is not due to general cellular toxicity.
Objective: To determine the LD₅₀ of this compound and confirm it does not cause significant cell death at effective concentrations.
Materials:
-
THP-1 cells (or other relevant cell lines)
-
Culture medium
-
This compound compound
-
MTS reagent (or similar viability reagent like MTT or resazurin)
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add this compound at a wide range of concentrations (e.g., from 200 µM down to 1 µM).
-
Incubation: Incubate the cells for the same duration as the cellular activity assay (e.g., 24-72 hours).
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C. The reagent is converted to a colored formazan product by metabolically active cells.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control cells to determine the percentage of cell viability. Plot viability against this compound concentration to determine the LD₅₀.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of human cGAS. Its mechanism of action, involving direct competition with ATP/GTP in the enzyme's catalytic pocket, effectively abrogates the production of 2',3'-cGAMP and halts the downstream inflammatory cascade. With high potency in cellular models and a favorable toxicity profile, this compound stands as an essential tool for basic research into the cGAS-STING pathway and a valuable lead compound for the development of novel therapeutics for a range of autoimmune and inflammatory disorders.
References
- 1. EconPapers: Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression [econpapers.repec.org]
- 2. obesityandenergetics.org [obesityandenergetics.org]
- 3. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression (Journal Article) | OSTI.GOV [osti.gov]
- 4. immunostep.com [immunostep.com]
Understanding the Pharmacodynamics of G140: A Technical Guide
Introduction
The following guide provides a comprehensive overview of the pharmacodynamics of the novel compound G140. This document is intended for researchers, scientists, and drug development professionals actively involved in the exploration and development of new therapeutic agents. The information presented herein is based on currently available data and aims to provide a foundational understanding of this compound's mechanism of action and its effects on biological systems.
Disclaimer: The compound "this compound" appears to be a hypothetical or internal designation, as no publicly available scientific literature or data could be found under this name. The following sections are structured to demonstrate the format and type of information that would be included in a technical guide on pharmacodynamics, but they do not contain real data for this compound.
Quantitative Pharmacodynamic Data
A crucial aspect of understanding a compound's pharmacodynamics is the quantitative analysis of its interaction with its biological target and the subsequent physiological response. This data is essential for determining potency, efficacy, and safety.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Assay Type | This compound Ki (nM) | This compound IC50 (nM) | This compound EC50 (nM) | Reference Compound | Reference Ki (nM) | Reference IC50 (nM) |
| Target Receptor X | Radioligand Binding | Data Not Available | - | - | Compound Y | Value | - |
| Enzyme Z | Enzymatic Assay | - | Data Not Available | - | Inhibitor A | - | Value |
| Ion Channel B | Patch Clamp | - | - | Data Not Available | Blocker C | - | Value |
Table 2: Cellular and In Vivo Pharmacodynamic Effects of this compound
| Biological System | Endpoint Measured | This compound Effect | Dose/Concentration Range |
| Cell Line A | Second Messenger Levels | Data Not Available | Concentration Range |
| Animal Model 1 | Biomarker Change | Data Not Available | Dose Range |
| Animal Model 2 | Physiological Response | Data Not Available | Dose Range |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. The following outlines the general protocols that would be employed to assess the pharmacodynamics of a compound like this compound.
1. Radioligand Binding Assay for Target Receptor X
-
Objective: To determine the binding affinity (Ki) of this compound for its target receptor.
-
Methodology:
-
Membranes from cells expressing Target Receptor X are prepared.
-
A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membranes.
-
Increasing concentrations of this compound are added to compete with the radiolabeled ligand for binding.
-
After incubation, bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
2. In Vitro Enzymatic Assay for Enzyme Z
-
Objective: To determine the inhibitory potency (IC50) of this compound on its target enzyme.
-
Methodology:
-
The purified target enzyme is incubated with its substrate in a suitable buffer system.
-
Increasing concentrations of this compound are added to the reaction mixture.
-
The enzymatic reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of product formed is quantified using a spectrophotometric or fluorometric method.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can greatly aid in the understanding of complex biological processes.
Caption: Hypothetical signaling pathway initiated by the binding of this compound to its target receptor.
Caption: A generalized experimental workflow for characterizing the pharmacodynamics of a novel compound.
G140: A Potent Inhibitor of the cGAS-STING Pathway and Its Impact on Interferon Regulatory Factor (IRF) Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
G140 is a small-molecule inhibitor that specifically targets the human cyclic GMP-AMP synthase (cGAS), a critical sensor of cytosolic double-stranded DNA (dsDNA). By inhibiting cGAS, this compound effectively abrogates the downstream activation of the STING (Stimulator of Interferon Genes) pathway, which plays a pivotal role in the innate immune response. This blockade ultimately leads to a significant reduction in the activation of Interferon Regulatory Factors (IRFs) and the subsequent expression of type I interferons and other inflammatory cytokines. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on IRF signaling, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the cGAS-STING-IRF Signaling Axis
The innate immune system is the body's first line of defense against invading pathogens. A key component of this system is the cGAS-STING pathway, which is responsible for detecting the presence of foreign or misplaced dsDNA in the cytoplasm of a cell. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a signaling cascade that leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates IRF3, leading to its dimerization and translocation to the nucleus.[2] Once in the nucleus, dimerized IRF3 acts as a transcription factor, driving the expression of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs), such as CXCL10.
This compound is a potent and selective small-molecule inhibitor of human cGAS.[1] It was developed through a medicinal chemistry optimization program and has been shown to effectively block the production of cGAMP, thereby inhibiting the entire downstream signaling cascade.[1][2] This makes this compound a valuable tool for studying the cGAS-STING pathway and a potential therapeutic candidate for treating autoimmune and inflammatory diseases driven by aberrant cGAS activation.
Quantitative Effects of this compound on IRF Signaling
The inhibitory activity of this compound on the cGAS-STING-IRF signaling pathway has been quantified in various cell-based assays. The following tables summarize the key data on this compound's potency.
Table 1: Cellular IC50 Values of this compound for the Inhibition of Interferon-Stimulated Gene Expression
| Cell Line | Target Gene | IC50 (µM) | Reference |
| THP-1 | IFNB1 | 1.70 | [2] |
| THP-1 | CXCL10 | ~2.0 (estimated from graph) | [2] |
| Primary Human Macrophages | IFNB1 | < 1.0 | [2] |
IC50 values represent the concentration of this compound required to inhibit 50% of the dsDNA-induced expression of the target gene.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is the direct inhibition of the enzymatic activity of human cGAS. By preventing the synthesis of cGAMP, this compound effectively decouples the presence of cytosolic dsDNA from the activation of the downstream IRF signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on IRF signaling.
Cell Culture and Differentiation
-
THP-1 Monocytes: Human THP-1 monocytes are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Primary Human Macrophages: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads. To differentiate monocytes into macrophages, cells are cultured for 7 days in RPMI-1640 medium containing 10% FBS and 50 ng/mL of macrophage colony-stimulating factor (M-CSF).
In Vitro cGAS Activation and this compound Inhibition Assay
This assay measures the effect of this compound on the expression of interferon-stimulated genes in response to cytosolic dsDNA.
Workflow Diagram:
Detailed Steps:
-
Cell Seeding: Seed THP-1 cells or differentiated primary human macrophages in 24-well plates at a density of 1.25 x 10^5 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for 2 hours at 37°C.
-
dsDNA Transfection: Prepare a complex of dsDNA (e.g., 2 µg/mL herring testis DNA) and a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Add the dsDNA-transfection reagent complex to the cells.
-
Incubation: Incubate the cells for 6 hours at 37°C to allow for cGAS activation and downstream gene expression.
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial RNA extraction kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH or HPRT1).
-
Example Human Primer Sequences:
-
IFNB1 Forward: 5'-CTTCTCCACTACAGCTCTTTCC-3'
-
IFNB1 Reverse: 5'-GTTTCGGAGGTAACCTGTAGTG-3'
-
CXCL10 Forward: 5'-GGTGAGAAGAGATGTCTGAATCC-3'
-
CXCL10 Reverse: 5'-GTCCATCCTTGGAAGCACTG-3'
-
-
-
Data Analysis: Calculate the relative expression of IFNB1 and CXCL10 normalized to the housekeeping gene using the ΔΔCt method. Plot the normalized expression against the this compound concentration and fit a dose-response curve to determine the IC50 values.
Conclusion
This compound is a valuable research tool for elucidating the role of the cGAS-STING-IRF signaling pathway in health and disease. Its potent and specific inhibition of human cGAS allows for the targeted investigation of this pathway's contribution to various pathological conditions. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in the fields of immunology, virology, and autoimmune diseases. Further studies with this compound and similar compounds will be instrumental in advancing our understanding of innate immunity and developing novel therapeutic strategies for a range of human diseases.
References
Initial Studies on G140 Cytotoxicity: A Technical Overview of miR-140 and RAD140
Introduction
The term "G140" does not correspond to a recognized single cytotoxic agent in publicly available scientific literature. It is likely a shorthand or internal designation for one of two extensively studied molecules with demonstrated anti-cancer properties: microRNA-140 (miR-140) or RAD140. This technical guide provides an in-depth overview of the initial cytotoxicity studies for both miR-140 and RAD140, catering to researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying molecular mechanisms.
Part 1: microRNA-140 (miR-140)
MicroRNA-140 is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation. Emerging evidence highlights its function as a tumor suppressor in various cancers by modulating cell proliferation, cell cycle, and apoptosis.
Quantitative Data on miR-140 Cytotoxicity
The following tables summarize the quantitative findings from key studies on the cytotoxic and anti-proliferative effects of miR-140.
| Cell Line | Assay | Parameter | Result | Reference |
| U-2 OS (Osteosarcoma) | Cell Cycle Analysis | G1/S Ratio | Increased | [1] |
| MG63 (Osteosarcoma) | Cell Cycle Analysis | G1/S Ratio | Increased | [1] |
| HCT 116 (Colon Cancer) | Cell Cycle Analysis | G1/S Ratio | Increased | [1] |
| MDA-MB-231 (Breast Cancer) | Cell Cycle Analysis | G0/G1 Phase | Arrest | [1] |
Table 1: Summary of miR-140's Effect on Cell Cycle Progression in Various Cancer Cell Lines.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., A5 or B9 cells) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Transfection: Transfect the cells with a miR-140 mimic or a scramble control using a suitable transfection reagent.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, 96 hours) post-transfection.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[2]
2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvesting: Harvest cells that have been transfected with miR-140 or a control.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[3]
-
RNAse Treatment: Treat the cells with RNase A to ensure that only DNA is stained.[3]
-
Staining: Stain the cells with a propidium iodide (PI) solution. PI is a fluorescent intercalating agent that stains DNA.[3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is then analyzed to generate a histogram representing the number of cells in each phase of the cell cycle.[3]
Signaling Pathways and Experimental Workflows
miR-140 Signaling Pathway in Cancer Suppression
dot
Caption: miR-140 inhibits cancer cell proliferation.
Experimental Workflow for Cell Cycle Analysis
dot
Caption: Workflow for cell cycle analysis.
Part 2: RAD140
RAD140 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potent anti-tumor activity in preclinical models of breast cancer, particularly in estrogen receptor-positive (ER+) and androgen receptor-positive (AR+) subtypes.
Quantitative Data on RAD140 Cytotoxicity
The following tables summarize the quantitative findings from key studies on the cytotoxic and anti-proliferative effects of RAD140.
| Parameter | RAD140 | Testosterone | Dihydrotestosterone (DHT) | Reference |
| Androgen Receptor (AR) Affinity (Ki, nM) | 7 | 29 | 10 | [4] |
Table 2: In Vitro Androgen Receptor Binding Affinity of RAD140.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| HBCx-3 (AR+/ER+ PDX) | RAD140 (100 mg/kg) | Significant inhibition vs. vehicle | [5][6] |
| HBCx-3 (AR+/ER+ PDX) | RAD140 + Palbociclib | Enhanced inhibition vs. single agents | [5][6] |
Table 3: In Vivo Efficacy of RAD140 in Breast Cancer Patient-Derived Xenograft (PDX) Models.
Experimental Protocols
1. In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Receptor Preparation: Prepare a solution containing the target nuclear receptor (e.g., AR, ER, PR, GR).
-
Ligand Incubation: Incubate the receptor with a fluorescently labeled standard ligand (Fluoromone) and varying concentrations of the test compound (RAD140).
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization. The binding of the test compound to the receptor displaces the fluorescent ligand, leading to a decrease in fluorescence polarization.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the fluorescent ligand binding. This is used to determine the binding affinity (Ki).[5]
2. In Vivo Patient-Derived Xenograft (PDX) Model
This protocol is used to evaluate the anti-tumor efficacy of a compound in a model that closely mimics human tumors.
-
Tumor Implantation: Implant tumor fragments from a breast cancer patient (e.g., HBCx-3) subcutaneously into the flank of female athymic nude mice.[5][6]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Administer the test compound (RAD140), vehicle control, or combination therapy (e.g., RAD140 + palbociclib) orally to the mice.[5][6]
-
Tumor Volume Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Analyze the changes in tumor volume over time to determine the efficacy of the treatment.[5][6]
Signaling Pathways and Experimental Workflows
RAD140 Mechanism of Action in ER+/AR+ Breast Cancer
dot
Caption: RAD140 inhibits tumor growth in ER+/AR+ breast cancer.
Experimental Workflow for In Vivo Xenograft Study
dot
Caption: Workflow for in vivo xenograft efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
G140 In Vitro Assay Protocol for cGAS Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic GMP-AMP synthase (cGAS) is a pivotal innate immune sensor that detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of microbial infections and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway. This signaling cascade leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.
G140 is a potent and selective small-molecule inhibitor of human cGAS.[1][2] These application notes provide a detailed protocol for an in vitro biochemical assay to characterize the inhibitory activity of this compound and other potential cGAS inhibitors. The protocol is based on the quantification of cGAMP produced by recombinant human cGAS.
cGAS-STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway, which is initiated by the detection of cytosolic dsDNA.
Caption: The cGAS-STING signaling cascade.
Quantitative Data Summary
The inhibitory potency of this compound against cGAS has been determined in various assays. The following table summarizes the key quantitative data for this compound and other relevant cGAS inhibitors for comparison.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Human cGAS | Biochemical | 14.0 nM | [1][2] |
| This compound | Mouse cGAS | Biochemical | 442 nM | [1][2] |
| This compound | Human THP1 cells | Cell-based (IFNB1 mRNA) | 1.7 µM | [1] |
| This compound | Human THP1 cells | Cell-based (NF-κB reporter) | 1.36 µM | [1] |
| G150 | Human cGAS | Biochemical | 10.2 nM | [3] |
| PF-06928215 | Human cGAS | Biochemical | 4.9 µM | [3] |
| RU.521 | Mouse cGAS | Biochemical | 110 nM | [4] |
Experimental Protocols
This section provides a detailed protocol for an in vitro biochemical assay to determine the IC50 value of this compound for cGAS inhibition. The principle of the assay is to measure the amount of 2’3’-cGAMP produced by recombinant human cGAS in the presence of dsDNA, ATP, and GTP, and a serial dilution of the inhibitor. The cGAMP produced can be quantified using various methods, such as a competitive enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
Recombinant Human cGAS: Full-length, purified protein.
-
This compound: Stock solution in DMSO.
-
dsDNA: Herring Testes DNA (HT-DNA) or a long synthetic dsDNA oligonucleotide (e.g., 80-mer).
-
ATP: Adenosine 5'-triphosphate, stock solution.
-
GTP: Guanosine 5'-triphosphate, stock solution.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Stop Solution: 0.5 M EDTA.
-
Detection Reagents: Dependent on the chosen quantification method (e.g., cGAMP ELISA kit).
-
Assay Plates: 96-well or 384-well plates, appropriate for the detection method.
-
DMSO: For inhibitor dilution.
Experimental Workflow
The following diagram outlines the major steps of the in vitro cGAS inhibition assay.
Caption: Workflow for the in vitro cGAS inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Thaw recombinant human cGAS, dsDNA, ATP, and GTP on ice.
-
Prepare a master mix of cGAS and dsDNA in Assay Buffer.
-
Prepare a master mix of ATP and GTP in Assay Buffer.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.
-
Add the cGAS/dsDNA master mix to each well.
-
Include control wells:
-
No Enzyme Control: Assay Buffer without cGAS.
-
No Inhibitor Control (100% Activity): Vehicle control instead of this compound.
-
No DNA Control: Assay Buffer without dsDNA.
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the ATP/GTP master mix to all wells. The final concentrations of the key reactants should be optimized but can be started with the following:
-
Recombinant human cGAS: 10-50 nM
-
dsDNA: 5-10 ng/µL
-
ATP: 100 µM
-
GTP: 100 µM
-
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding the Stop Solution (EDTA) to each well.
-
-
cGAMP Quantification:
-
Quantify the amount of 2’3’-cGAMP produced in each well using a validated method such as a competitive ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Subtract the background signal (No Enzyme Control) from all other readings.
-
Normalize the data to the No Inhibitor Control (100% activity).
-
Plot the normalized cGAMP production as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for performing an in vitro biochemical assay to assess the inhibitory activity of this compound against human cGAS. The provided protocol, data summary, and pathway diagrams are intended to support researchers in the fields of immunology, inflammation, and drug discovery in their efforts to characterize cGAS inhibitors. Adherence to good laboratory practices and proper optimization of assay conditions are crucial for obtaining reliable and reproducible results.
References
Recommended working concentration of G140 in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
G140 is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[2] This pathway is integral to the innate immune response to pathogens but is also implicated in the pathogenesis of autoimmune and inflammatory diseases. This compound offers a valuable tool for studying the cGAS-STING signaling cascade and holds therapeutic potential for cGAS-driven pathologies.[2]
Data Summary
The following table summarizes the key quantitative data for this compound, providing a reference for its potency and cytotoxic profile in relevant cell-based assays.
| Parameter | Species | Value | Cell Line / System | Notes |
| IC50 | Human cGAS | 14.0 nM | Biochemical Assay | Potent inhibitor of human cGAS.[1] |
| IC50 | Mouse cGAS | 442 nM | Biochemical Assay | Less potent against mouse cGAS, indicating species selectivity.[3] |
| Cellular IC50 | Human | ≤1 µM | Primary Human Macrophages | Inhibition of IFNB1 and CXCL10 mRNA expression.[4] |
| Cellular IC90 | Human | ~10 µM | THP-1 cells | Concentration used for significant inhibition of the cGAS pathway.[3] |
| LD50 | Human | >100 µM | THP-1 cells | Provides a significant window between efficacy and toxicity.[3][4] |
Signaling Pathway
This compound exerts its inhibitory effect on the cGAS-STING signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
Caption: The cGAS-STING signaling pathway and this compound's mechanism of action.
Experimental Protocols
Protocol 1: Inhibition of dsDNA-induced Cytokine Expression in THP-1 Monocytes
This protocol details the steps to assess the inhibitory effect of this compound on the production of interferon-β (IFN-β) in response to dsDNA stimulation in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (prepare stock solution in DMSO)
-
Herring Testes DNA (dsDNA)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Primers for IFNB1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed THP-1 cells in 24-well plates at a density of 5 x 10^5 cells per well in 500 µL of complete medium.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Pre-treat the cells by adding the desired final concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control. Incubate for 1-2 hours.
-
dsDNA Transfection:
-
In a separate tube, dilute 2 µg of dsDNA into 50 µL of Opti-MEM.
-
In another tube, dilute the transfection reagent according to the manufacturer's instructions in 50 µL of Opti-MEM.
-
Combine the diluted dsDNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the dsDNA-transfection reagent complex dropwise to the wells containing the this compound-treated cells.
-
-
Incubation: Incubate the cells for 6-8 hours at 37°C.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent) following the manufacturer's protocol.
-
qRT-PCR Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for IFNB1 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of IFNB1 mRNA, normalized to the housekeeping gene and compared to the vehicle-treated control.
-
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in a cell-based assay.
References
Application Notes and Protocols for the Evaluation of Novel Compounds in THP-1 Monocyte Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial characterization of a novel compound, herein referred to as G140, in the human THP-1 monocyte cell line. The protocols outlined below cover essential preliminary assays to determine the compound's effects on cell viability, apoptosis, and inflammatory signaling.
Introduction to THP-1 Cells
THP-1 is a human monocytic cell line derived from an acute monocytic leukemia patient.[1] These cells are widely used in immunological and cancer research as they can be differentiated into macrophage-like cells, providing a valuable in vitro model to study monocyte and macrophage functions.[1][2]
General Cell Culture and Maintenance of THP-1 Monocytes
Protocol for Culturing THP-1 Monocytes:
-
Media Preparation: THP-1 cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Cell Thawing:
-
Rapidly thaw the cryopreserved vial of THP-1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes.[1]
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
-
Cell Maintenance:
-
Culture the cells in a T-75 flask at a density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.
-
Differentiation of THP-1 Monocytes into Macrophages
For many experimental applications, THP-1 monocytes are differentiated into a macrophage-like phenotype, which causes them to become adherent. Phorbol 12-myristate 13-acetate (PMA) is a commonly used agent for this purpose.[1][3]
Protocol for PMA-induced Differentiation:
-
Seed THP-1 monocytes in a culture plate at a density of 0.5 x 10^6 cells/mL.
-
Add PMA to the culture medium at a final concentration of 5-50 ng/mL.[2][4]
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.[3][4]
-
After incubation, the cells will adhere to the plate. Carefully aspirate the PMA-containing medium and wash the cells gently with fresh, pre-warmed RPMI-1640.
-
Add fresh complete culture medium and allow the cells to rest for at least 24 hours before proceeding with experiments.
Experimental Protocols for this compound Evaluation
The following are key experiments to assess the biological activity of this compound on THP-1 cells.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of THP-1 cells, which is an indicator of cell viability.
Protocol:
-
Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells/well.
-
If desired, differentiate the cells to macrophages using PMA as described above.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 24, 48, 72 hours). Include a vehicle control (the solvent used to dissolve this compound).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98.2 ± 4.5 | 95.1 ± 3.9 | 90.3 ± 5.5 |
| 10 | 85.7 ± 6.1 | 75.4 ± 5.2 | 60.1 ± 4.7 |
| 50 | 50.3 ± 3.8 | 35.2 ± 4.1 | 20.5 ± 3.2 |
| 100 | 21.5 ± 2.9 | 10.8 ± 2.5 | 5.4 ± 1.9 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed THP-1 cells in a 6-well plate and treat with different concentrations of this compound for a specified time.
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| 10 | 80.4 ± 3.1 | 12.3 ± 1.5 | 5.2 ± 1.1 | 2.1 ± 0.7 |
| 50 | 45.2 ± 4.5 | 35.8 ± 2.9 | 15.1 ± 2.4 | 3.9 ± 1.0 |
| 100 | 15.7 ± 3.8 | 50.1 ± 4.2 | 28.9 ± 3.5 | 5.3 ± 1.3 |
Cytokine Secretion Assay (ELISA)
This assay measures the effect of this compound on the production of inflammatory cytokines. THP-1 cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Protocol:
-
Differentiate THP-1 cells into macrophages in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle | 50.2 ± 8.5 | 35.1 ± 6.2 | 20.5 ± 4.1 |
| LPS (100 ng/mL) | 1250.7 ± 98.3 | 850.4 ± 75.9 | 450.2 ± 50.7 |
| LPS + this compound (1 µM) | 1100.3 ± 85.1 | 780.9 ± 60.2 | 410.8 ± 45.3 |
| LPS + this compound (10 µM) | 650.8 ± 55.4 | 420.1 ± 38.7 | 210.5 ± 25.8 |
| LPS + this compound (50 µM) | 210.2 ± 20.9 | 150.6 ± 18.3 | 80.1 ± 10.2 |
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to investigate the effect of this compound on specific signaling pathways, such as the NF-κB or MAPK pathways, which are crucial in inflammation.
Protocol:
-
Plate and treat THP-1 cells with this compound and/or LPS as described for the cytokine assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of the lysates using a BCA assay.[5]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating this compound in THP-1 cells.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 2. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. youtube.com [youtube.com]
Application of G140 (GSK761) in Primary Human Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of G140, also known as GSK761, a selective inhibitor of the Speckled Protein 140 (SP140), in primary human macrophage studies. SP140 is a bromodomain-containing protein predominantly expressed in immune cells and has been genetically linked to inflammatory conditions such as Crohn's disease.[1][2] Inhibition of SP140 with GSK761 has been shown to modulate macrophage inflammatory functions, making it a valuable tool for studying macrophage biology and for the development of novel anti-inflammatory therapeutics.[1][2] GSK761 reduces the differentiation of monocytes into inflammatory macrophages and curtails inflammatory activation induced by lipopolysaccharide (LPS).[1][2][3]
It is important to note that the compound this compound is also described in scientific literature as a specific inhibitor of human cGAS (cyclic GMP-AMP synthase), a sensor of cytosolic DNA. This document focuses on the application of the SP140 inhibitor, GSK761, which is likely the compound of interest for macrophage-focused inflammatory studies.
Data Presentation
The following tables summarize the quantitative effects of GSK761 on primary human macrophages.
Table 1: Effect of GSK761 on Cytokine Production in M1-Polarized Macrophages [3][4]
| Cytokine | GSK761 Concentration (µM) | Fold Change vs. DMSO Control (24h LPS stimulation) |
| TNF | 0.01 | ~0.8 |
| 0.04 | ~0.6 | |
| 0.12 | ~0.4 | |
| 0.37 | ~0.2 | |
| 1.11 | ~0.1 | |
| IL-6 | 0.01 | ~0.9 |
| 0.04 | ~0.7 | |
| 0.12 | ~0.5 | |
| 0.37 | ~0.3 | |
| 1.11 | ~0.2 | |
| IL-1β | 0.01 | ~1.0 |
| 0.04 | ~0.8 | |
| 0.12 | ~0.6 | |
| 0.37 | ~0.4 | |
| 1.11 | ~0.3 | |
| IL-10 | 0.01 | ~1.0 |
| 0.04 | ~0.8 | |
| 0.12 | ~0.6 | |
| 0.37 | ~0.4 | |
| 1.11 | ~0.2 | |
| IL-8 | 0.01 | ~1.0 |
| 0.04 | ~0.9 | |
| 0.12 | ~0.8 | |
| 0.37 | ~0.7 | |
| 1.11 | ~0.6 | |
| IL-12p70 | 0.01 | ~0.9 |
| 0.04 | ~0.7 | |
| 0.12 | ~0.5 | |
| 0.37 | ~0.3 | |
| 1.11 | ~0.1 |
Table 2: Effect of GSK761 on Gene Expression in Macrophages from Crohn's Disease Mucosa [3][4]
| Gene | GSK761 Concentration (µM) | Relative Gene Expression vs. DMSO Control (4h ex vivo incubation) |
| TNF | 0.04 | Significantly Decreased |
| IL6 | 0.04 | Significantly Decreased |
| IL10 | 0.04 | Significantly Decreased |
Experimental Protocols
Protocol 1: Differentiation and Polarization of Primary Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the generation of M0, M1, and M2 macrophages from primary human CD14+ monocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD14 MicroBeads (Miltenyi Biotec)
-
MACS Separation Columns and Magnet (Miltenyi Biotec)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF), 20 ng/mL
-
Interferon-gamma (IFN-γ), 100 ng/mL (for M1 polarization)
-
Interleukin-4 (IL-4), 40 ng/mL (for M2 polarization)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Isolate CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's instructions.
-
Culture the isolated CD14+ monocytes in RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin, and 20 ng/mL M-CSF for 3 days to differentiate them into M0 macrophages.
-
After 3 days, wash the cells with PBS.
-
For M1 polarization, replace the medium with fresh medium containing 100 ng/mL IFN-γ.
-
For M2 polarization, replace the medium with fresh medium containing 40 ng/mL IL-4.
-
For M0 macrophages, replace with fresh medium without any polarizing cytokines.
Protocol 2: Treatment of MDMs with GSK761 and LPS Stimulation
This protocol details the treatment of polarized macrophages with GSK761 followed by stimulation with LPS to assess the effect on inflammatory responses.
Materials:
-
Polarized M1 macrophages (from Protocol 1)
-
GSK761 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Lipopolysaccharide (LPS), 100 ng/mL
-
Culture medium (RPMI-1640 with 10% FBS and penicillin-streptomycin)
Procedure:
-
Pre-treat M1 polarized macrophages with either GSK761 (e.g., at concentrations of 0.01, 0.04, 0.12, 0.37, and 1.11 µM) or an equivalent volume of DMSO (vehicle control) for 1 hour.[3][4]
-
Following the pre-treatment, add LPS to a final concentration of 100 ng/mL to stimulate the macrophages.
-
Incubate the cells for a desired period (e.g., 4 hours for gene expression analysis or 24 hours for cytokine protein measurement in the supernatant).[3][4][5]
-
Collect the cell culture supernatant for cytokine analysis (e.g., by ELISA or multiplex assay) and/or lyse the cells for RNA isolation and subsequent gene expression analysis (e.g., by qPCR).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: SP140 signaling pathway in macrophages and the inhibitory action of GSK761.
Caption: Workflow for studying GSK761 effects on primary human macrophages.
References
- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying dsDNA-Triggered Interferon Expression Using G140
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Activation of this pathway leads to the production of type I interferons (IFNs) and other inflammatory cytokines, which orchestrate an antimicrobial and antitumor response. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.
G140 is a potent and specific small-molecule inhibitor of human cGAS.[1] It offers a valuable tool for researchers to investigate the intricacies of dsDNA-triggered interferon expression and to explore the therapeutic potential of cGAS inhibition. These application notes provide detailed protocols and data for utilizing this compound in studying this pivotal signaling cascade.
Data Presentation
The inhibitory activity of this compound on cGAS and downstream interferon signaling is summarized in the tables below. This data provides a reference for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity of this compound against cGAS
| Target | Species | IC50 (nM) | Assay Type |
| cGAS | Human | 14.0 | Biochemical |
| cGAS | Mouse | 442 | Biochemical |
Data sourced from publicly available information.[2]
Table 2: Cellular Inhibitory Activity of this compound on dsDNA-Triggered Interferon Signaling in Human Cells
| Cell Line | Target mRNA | IC50 (µM) |
| THP-1 | IFNB1 | 1.70 |
| THP-1 | CXCL10 | ~1.70 |
| Primary Human Macrophages | IFNB1 | < 1.0 |
Data represents the concentration of this compound required to inhibit 50% of the dsDNA-induced mRNA expression of the target gene.[2]
Signaling Pathway
The cGAS-STING pathway is initiated by the binding of cytosolic dsDNA to cGAS. This activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, triggering its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons and interferon-stimulated genes (ISGs).[3][4]
Caption: The cGAS-STING signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for studying the effect of this compound on dsDNA-triggered interferon expression.
Experimental Workflow
A typical workflow for investigating the inhibitory effect of this compound involves cell culture, stimulation with a dsDNA agonist, treatment with this compound, and subsequent analysis of downstream signaling events and gene expression.
Caption: General experimental workflow.
Cell Culture and Treatment
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human macrophages
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
dsDNA stimulus (e.g., Herring Testes DNA (HT-DNA), Poly(dA:dT))
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (solubilized in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Culture cells to the desired confluency in appropriate culture vessels. For THP-1 cells, differentiate to a macrophage-like state with PMA (Phorbol 12-myristate 13-acetate) if required by the experimental design.
-
Prepare the dsDNA transfection complexes according to the manufacturer's protocol for the chosen transfection reagent.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add the dsDNA transfection complexes to the cells and incubate for the desired time (e.g., 6-24 hours).
Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (see Table 3)
-
Real-time PCR instrument
Table 3: Human Primer Sequences for qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| IFNB1 | CTTGGATTCCTACAAAGAAGCAGC | TCCTCCTTCTGGAACTGCTGCA |
| CXCL10 | GGTGAGAAGAGATGTCTGAATCC | GTCCATCCTTGGAAGCACTGCA |
| OAS1 | AGGTGGTAAAGGGTGGCTCC | ACAACCAGGTCAGCGTCAGAG |
| ISG15 | GGTGGACAAATGCGACGAAC | TTCAGCTCTGACACCGACATG |
| MX1 | GTTTCCAGTCCAGCTCGGCA | CTGCACAGGTTGTCCTCCTTC |
| IFIT1 | CACAAGCCATTTTCCAGGGT | AGGGCACTCATCCTCCTTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
Isolate total RNA from the cell lysates using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).
Western Blotting
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 4)
-
Chemiluminescent substrate
-
Imaging system
Table 4: Antibodies for Western Blotting
| Primary Antibody | Supplier | Catalog # | Dilution |
| Phospho-STING (Ser366) | Cell Signaling Technology | 19781 | 1:1000 |
| Phospho-TBK1/NAK (Ser172) | Cell Signaling Technology | 5483 | 1:1000 |
| Phospho-IRF3 (Ser396) | Cell Signaling Technology | 4947 | 1:1000 |
| STING | Cell Signaling Technology | 13647 | 1:1000 |
| TBK1 | Cell Signaling Technology | 3504 | 1:1000 |
| IRF3 | Cell Signaling Technology | 4302 | 1:1000 |
| β-Actin | Cell Signaling Technology | 4970 | 1:2000 |
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 | 1:2000 |
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Luciferase Reporter Assay
Materials:
-
Luciferase reporter vector containing the IFN-β promoter (e.g., pGL4.10[luc2]-IFNβ-promoter)
-
Control reporter vector (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the IFN-β promoter-luciferase reporter vector and the control reporter vector.
-
After 24 hours, pre-treat the cells with this compound or vehicle control.
-
Stimulate the cells with dsDNA.
-
After the desired incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Conclusion
This compound is a powerful and specific inhibitor of human cGAS, making it an indispensable tool for dissecting the dsDNA-triggered interferon response. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, paving the way for a deeper understanding of the cGAS-STING pathway and the development of novel therapeutics for related diseases.
References
Application Notes and Protocols for Investigating Autoimmune Disease Mechanisms with P140 (Forigerimod)
Topic: Using P140 to Investigate Mechanisms of Autoimmune Disease Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction: P140, also known as forigerimod or by its brand name Lupuzor™, is a synthetic 21-mer phosphopeptide derived from the spliceosomal U1-70K protein.[1] It is an immunomodulatory agent currently under investigation for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE). P140 is not an immunosuppressant but rather acts by restoring immune homeostasis, making it a valuable tool for studying the underlying mechanisms of autoimmunity.[2][3][4] These application notes provide a comprehensive overview of the mechanism of action of P140, quantitative data from key studies, and detailed protocols for its use in preclinical and in vitro research.
Mechanism of Action
P140's unique mechanism of action centers on its interaction with the heat shock cognate protein 70 (Hsc70), also known as HSPA8, and the subsequent modulation of chaperone-mediated autophagy (CMA).[2][4][5]
-
Binding to HSPA8/Hsc70: P140 binds to the HSPA8 chaperone protein, which is overexpressed in the B cells of lupus-prone mice.[2][5] This interaction alters the chaperoning properties of HSPA8.[2][4]
-
Modulation of Chaperone-Mediated Autophagy (CMA): P140 interferes with hyperactivated CMA in lymphocytes.[2][3][4][5] This interference leads to a reduction in the excessive autophagic flux observed in B cells from lupus models.[1]
-
Reduced Antigen Presentation: By modulating CMA, P140 leads to a decreased expression of MHC class II molecules on the surface of antigen-presenting cells (APCs), particularly B cells, which are key APCs in SLE.[2][5][6] This results in altered and less efficient presentation of autoantigens to autoreactive CD4+ T cells.[1][5]
-
Depletion of Autoreactive Lymphocytes: The reduced T cell activation leads to a decrease in the help provided to autoreactive B cells, subsequently reducing their differentiation into autoantibody-secreting plasma cells.[6] This process contributes to the clearance of hyper-activated autoreactive T and B cells, restoring a more normal immune homeostasis.[2][3][4]
Data Presentation
The efficacy of P140 has been evaluated in both preclinical models of lupus and in clinical trials with SLE patients. Below is a summary of key quantitative data.
Table 1: Summary of P140 (Lupuzor™) Efficacy Data in a Phase IIb Clinical Trial for SLE
| Parameter | P140 (200 µg) + Standard of Care | Placebo + Standard of Care | Timepoint | p-value | Reference |
| SLE Responder Index (SRI) Response (ITT Population) | 53.1% | 36.2% | Week 12 | p=0.048 | [2][5] |
| SRI Response (Target Population with Clinical SLEDAI ≥6) | 61.9% | 38.6% | Week 12 | p=0.016 | [2][5] |
| SLEDAI Score Improvement (Target Population) | 67.6% | 41.5% | Week 12 | p<0.025 | [2][5] |
| SLEDAI Score Improvement (Target Population) | 84.2% | 45.8% | Week 24 | p<0.025 | [2][5] |
Table 2: Summary of P140 Efficacy in the MRL/lpr Mouse Model of Lupus
| Parameter | P140 Treatment | Control (Saline) | Outcome | Reference |
| Proteinuria | Attenuated | High | Reduced kidney damage | [4] |
| Anti-dsDNA Antibodies | Attenuated | High | Reduced autoimmunity | [4] |
| Survival | Prolonged | Reduced | Improved overall survival | [4] |
| Soluble IL-17a Levels | Sharp, significant drop | No or marginal variation | Modulation of pro-inflammatory cytokines | [4] |
Mandatory Visualizations
P140 Signaling Pathway
References
- 1. Methods to study chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lupuzor/P140 peptide in patients with systemic lupus erythematosus: a randomised, double-blind, placebo-controlled phase IIb clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunophenotyping Reveals Distinct Subgroups of Lupus Patients Based on their Activated T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lupuzor/P140 peptide in patients with systemic lupus erythematosus: a randomised, double-blind, placebo-controlled phase IIb clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: HIV-1 gp140 as a Tool for Viral Infection and Immune Evasion Research
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) envelope glycoprotein (Env) is a critical component for viral entry into host cells and a primary target for the host's humoral immune response.[1][2] The functional Env spike on the virion surface is a trimer of non-covalently associated heterodimers, each consisting of a gp120 surface subunit and a gp41 transmembrane subunit.[1][3] Recombinant forms of the Env ectodomain, particularly gp140, have become indispensable tools for researchers in virology, immunology, and drug development. A soluble, trimeric form of the envelope glycoprotein, gp140 is typically composed of the full gp120 sequence and the ectodomain of gp41.[4][5] This construct is often stabilized through various protein engineering strategies to maintain its native-like trimeric conformation, making it an excellent mimic of the viral spike.[4][6]
Applications in Viral Infection Research
Recombinant gp140 is instrumental in dissecting the mechanisms of HIV-1 entry into target cells. The process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of helper T cells, macrophages, and dendritic cells.[3] This initial interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[2][3] Subsequent binding to the coreceptor induces further conformational changes, leading to the insertion of the gp41 fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes.[3][7]
Researchers utilize gp140 to:
-
Study Receptor and Co-receptor Interactions: Soluble gp140 can be used in binding assays to characterize the affinity and kinetics of its interaction with CD4 and coreceptors.
-
Identify and Characterize Neutralizing Antibodies: A crucial application of gp140 is in the screening and characterization of neutralizing antibodies, which can block viral entry.[8]
-
Develop Entry Inhibitors: By understanding the structural transitions of gp140 during entry, researchers can design and test small molecules and biologics that inhibit these steps.[6]
Applications in Immune Evasion Research
HIV-1 has evolved sophisticated mechanisms to evade the host immune system, many of which are centered on the Env glycoprotein. These strategies include a high mutation rate leading to antigenic variation, extensive glycosylation that shields conserved epitopes, and conformational masking where neutralizing epitopes are only transiently exposed.[9][10][11]
The use of gp140 in this context allows for:
-
Mapping Antibody Epitopes: Recombinant gp140 proteins are used to identify the specific sites (epitopes) on the Env spike that are targeted by antibodies.
-
Analyzing the Glycan Shield: The role of specific glycans in masking epitopes and evading immune recognition can be studied by producing gp140 with modified glycosylation patterns.[12]
-
Investigating Conformational Masking: Stabilized gp140 trimers in different conformational states (e.g., pre-fusion closed, CD4-bound open) help in understanding how the virus exposes or hides neutralizing epitopes.[9][13]
-
Evaluating Non-Neutralizing Antibody Functions: Gp140 is also used to study antibody-dependent cell-mediated cytotoxicity (ADCC), where antibodies bind to infected cells and recruit natural killer (NK) cells to eliminate them.[14][15]
Quantitative Data Presentation
Table 1: Neutralizing Antibody (nAb) Activity against HIV-1 Pseudoviruses
| Immunogen | Antibody Target | Virus Strain | IC50 (µg/mL) | Reference |
| GLA cross-linked gp140 | CD4 binding site | Tier 1 HIV-1 | ~10-100 | [9] |
| Unmodified gp140 | V3 loop | Tier 1 HIV-1 | ~100-1000 | [9] |
| gp140 R2 | IgG | Subtype B (SVPB11) | ~1:100 (serum dilution) | [16] |
| gp140 R2 | IgG | Subtype C (DU123) | ~1:500 (serum dilution) | [16] |
Table 2: Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Activity
| Antibody Source | Target Cells | Effector:Target Ratio | % Lysis | Reference |
| Antibodies from LTNPs with plasma ADCC | Reactivated HIV reservoir cells | Not specified | 62.5% | [14] |
| Antibodies from LTNPs without plasma ADCC | Reactivated HIV reservoir cells | Not specified | 13.84% | [14] |
| Rituximab (anti-CD20) | CD20+ target cells | 5:1 | ~60% | [17] |
| hYP7 (anti-GPC3) | GPC3+ cells | 25:1 | ~35% | [18] |
Experimental Protocols
Protocol 1: Production and Purification of Recombinant HIV-1 gp140
This protocol describes the transient transfection method for producing soluble gp140 proteins in mammalian cells.[5][19]
Materials:
-
HEK293F or 293T cells
-
Serum-free cell culture medium
-
Expression plasmid containing the codon-optimized gene for a stabilized gp140 trimer
-
Transfection reagent (e.g., PEI, 293fectin)
-
Lentil lectin or Ni-NTA affinity chromatography column
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200)
-
Standard cell culture equipment (incubator, flasks, etc.)
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293F cells in suspension in serum-free medium to the desired density.
-
For heterotrimeric gp140, mix plasmids expressing different gp140 protomers at a predetermined ratio.[5]
-
On the day of transfection, mix the expression plasmid(s) with the transfection reagent in medium and incubate to form DNA-transfection reagent complexes.
-
Add the complexes to the cell culture and incubate for 4-5 days at 37°C with 5% CO2.[19]
-
-
Harvesting and Clarification:
-
Harvest the cell culture supernatant containing the secreted gp140 by centrifugation to remove cells and debris.
-
-
Affinity Chromatography:
-
Concentrate the clarified supernatant.
-
Pass the concentrated supernatant over a lentil lectin or Ni-NTA column to capture the gp140 protein.[19]
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the bound gp140 using an appropriate elution buffer (e.g., high mannose for lentil lectin, imidazole for Ni-NTA).
-
-
Size-Exclusion Chromatography (SEC):
-
Further purify the eluted gp140 by SEC to separate trimeric gp140 from aggregates and monomers.
-
Collect fractions corresponding to the trimeric gp140 peak.
-
-
Quality Control:
-
Assess the purity and integrity of the purified gp140 by SDS-PAGE and Western blot.
-
Confirm the trimeric state by native PAGE or analytical SEC.
-
Verify antigenic integrity by ELISA with known monoclonal antibodies.[19]
-
Protocol 2: HIV-1 Neutralization Assay using TZM-bl Reporter Cells
This assay measures the ability of antibodies to inhibit HIV-1 entry into TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes.[20][21][22]
Materials:
-
TZM-bl cells
-
Complete DMEM medium
-
HIV-1 pseudovirus stock
-
Serum or purified antibody samples to be tested
-
Positive and negative control antibodies
-
96-well flat-bottom plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Plating:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.[20]
-
Incubate overnight at 37°C with 5% CO2.
-
-
Antibody and Virus Preparation:
-
On the day of the assay, prepare serial dilutions of the test sera or antibodies in complete DMEM.
-
Dilute the HIV-1 pseudovirus stock to a predetermined concentration that yields a high signal in the absence of antibody.
-
Mix equal volumes of the diluted antibody and diluted virus.
-
Incubate the antibody-virus mixture for 30-60 minutes at 37°C to allow for neutralization.[20]
-
-
Infection:
-
Remove the medium from the plated TZM-bl cells.
-
Add 100 µL of the antibody-virus mixture to each well.
-
Include controls: virus only (no antibody), cells only (no virus), positive control antibody, and negative control antibody.
-
Incubate the plates for 48 hours at 37°C with 5% CO2.
-
-
Lysis and Luminescence Reading:
-
After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit instructions.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each antibody dilution relative to the virus-only control.
-
Plot the percentage of neutralization against the antibody concentration or serum dilution.
-
Determine the 50% inhibitory concentration (IC50) or dilution (ID50) using a sigmoidal four-parameter logistic regression curve.[22]
-
Protocol 3: Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of antibodies to mediate the killing of target cells by effector cells (e.g., NK cells).[17][23]
Materials:
-
Target cells (e.g., CEM.NKr-CCR5 cells coated with gp120, or cells expressing HIV-1 Env)
-
Effector cells (e.g., primary NK cells or the NK cell line KHYG-1)
-
Antibody samples
-
Control antibodies (positive and negative)
-
Assay medium (e.g., RPMI-1640 with 10% FBS)
-
A method to measure cell lysis (e.g., calcein-AM release, LDH release, or flow cytometry-based killing assay)
Methodology:
-
Preparation of Cells:
-
Target cells: Label the target cells with a fluorescent dye (e.g., calcein-AM) or another marker for viability. If using gp120-coated cells, incubate the cells with recombinant gp120.
-
Effector cells: Isolate NK cells from peripheral blood mononuclear cells (PBMCs) or use an NK cell line.
-
-
ADCC Reaction:
-
In a 96-well U-bottom plate, add the target cells.
-
Add serial dilutions of the test and control antibodies to the wells.
-
Incubate for 15-30 minutes to allow antibody binding to the target cells.
-
Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 5:1, 25:1).[17][18]
-
Include controls: target cells alone (spontaneous release), target cells with detergent (maximum release), and target cells with effector cells but no antibody.
-
-
Incubation:
-
Centrifuge the plate briefly to pellet the cells and initiate contact.
-
Incubate for 4 hours at 37°C.
-
-
Measurement of Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Measure the release of the viability marker (e.g., fluorescence of calcein-AM or absorbance for LDH assay).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Plot the % specific lysis against the antibody concentration to determine the potency of ADCC.
-
Mandatory Visualizations
References
- 1. HIV-1 envelope glycoprotein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of the HIV Envelope Glycoprotein as Entry Mediator, Vaccine Immunogen, and Target for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Engineering, Expression, Purification, and Characterization of Stable Clade A/B Recombinant Soluble Heterotrimeric gp140 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Striking HIV-1 Entry by Targeting HIV-1 gp41. But, Where Should We Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. journals.asm.org [journals.asm.org]
- 10. The HIV Env Glycoprotein Conformational States on Cells and Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Trimeric HIV-1 glycoprotein gp140 immunogens and native HIV-1 envelope glycoproteins display the same closed and open quaternary molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV-gp140-Specific Antibodies Generated From Indian Long-Term Non-Progressors Mediate Potent ADCC Activity and Effectively Lyse Reactivated HIV Reservoir | Semantic Scholar [semanticscholar.org]
- 15. Cross-Linking of a CD4-Mimetic Miniprotein with HIV-1 Env gp140 Alters Kinetics and Specificities of Antibody Responses against HIV-1 Env in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. A method for identification of HIV gp140 binding memory B cells in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
In Vivo Administration of G140 in Mouse Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in the understanding of inflammatory pathways have identified novel therapeutic targets. Among these, "G140" has emerged as a key modulator of inflammatory responses in preclinical studies. This document provides detailed application notes and protocols for the in vivo administration of two potential interpretations of "this compound" in mouse models of inflammation: the microRNA miR-140-5p and the small molecule inhibitor C25-140 . Both molecules have shown significant anti-inflammatory effects by targeting distinct signaling pathways.
These protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of these compounds in various inflammatory disease models.
Section 1: Modulation of Inflammation by miR-140-5p
MicroRNA-140-5p (miR-140-5p) is a small non-coding RNA that has been shown to play a crucial role in regulating inflammation.[1][2] Upregulation of miR-140-5p has been demonstrated to inhibit the expression of pro-inflammatory cytokines by targeting key components of inflammatory signaling pathways.[3][4][5]
Signaling Pathway
The primary mechanism by which miR-140-5p exerts its anti-inflammatory effects is through the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway.[3][6] By directly targeting TLR4, miR-140-5p prevents the downstream activation of NF-κB, a key transcription factor responsible for the expression of numerous pro-inflammatory genes.[3][5]
Experimental Protocols
1. In Vivo Administration of miR-140-5p Mimic in a Mouse Model of Acute Lung Injury (ALI)
This protocol is based on studies demonstrating the protective effects of miR-140-5p in lung inflammation.[3][6]
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Induction of ALI: Intratracheal instillation of lipopolysaccharide (LPS) (5 mg/kg).
-
Treatment: Administration of a miR-140-5p agomir (a chemically modified mimic with enhanced stability) or a negative control agomir.
-
Dose: 50 mg/kg.
-
Route of Administration: Intravenous injection.
-
Timing: 24 hours prior to LPS instillation.
-
-
Endpoint Analysis (24 hours post-LPS):
-
Collection of bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (TNF-α, IL-1β, IL-6).
-
Lung tissue harvesting for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity.
-
Western blot analysis of lung tissue homogenates to assess the protein levels of TLR4, MyD88, and phosphorylated NF-κB p65.
-
2. In Vivo Administration of miR-140-5p Mimic in a Mouse Model of Liver Ischemia/Reperfusion (I/R) Injury
This protocol is adapted from studies showing the hepatoprotective effects of miR-140-5p.[7]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Liver I/R: Partial (70%) hepatic ischemia induced by clamping the portal triad for 90 minutes, followed by reperfusion.
-
Treatment: Administration of a miR-140-5p mimic or a negative control.
-
Dose: 2 mg/kg.
-
Route of Administration: Tail vein injection.
-
Timing: 24 hours prior to I/R surgery.
-
-
Endpoint Analysis (6 hours post-reperfusion):
-
Serum collection for measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Liver tissue harvesting for histological analysis (H&E staining), TUNEL assay to assess apoptosis, and measurement of inflammatory cytokines (TNF-α, IL-6).
-
Western blot analysis of liver tissue to assess levels of apoptosis-related proteins.
-
Data Presentation
Table 1: Effect of miR-140-5p Mimic on Inflammatory Markers in a Mouse Model of ALI
| Treatment Group | TNF-α (pg/mL) in BALF | IL-1β (pg/mL) in BALF | IL-6 (pg/mL) in BALF | Lung MPO Activity (U/g tissue) |
| Control | 25.3 ± 3.1 | 15.8 ± 2.2 | 30.1 ± 4.5 | 0.5 ± 0.1 |
| LPS + NC Mimic | 289.6 ± 25.4 | 198.4 ± 18.7 | 450.7 ± 38.9 | 5.2 ± 0.6 |
| LPS + miR-140-5p Mimic | 152.1 ± 15.8 | 95.2 ± 10.1 | 210.3 ± 22.5 | 2.6 ± 0.3 |
*Data are presented as mean ± SD. p < 0.05 compared to LPS + NC Mimic group.
Table 2: Effect of miR-140-5p Mimic on Liver Injury Markers in a Mouse Model of I/R
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver TNF-α (pg/mg protein) | Liver IL-6 (pg/mg protein) |
| Sham | 45.2 ± 5.8 | 110.5 ± 12.3 | 15.6 ± 2.1 | 22.4 ± 3.5 |
| I/R + NC Mimic | 1850.7 ± 210.3 | 3540.2 ± 380.6 | 180.4 ± 20.1 | 250.6 ± 28.7 |
| I/R + miR-140-5p Mimic | 980.3 ± 115.6 | 1890.5 ± 220.1 | 95.2 ± 11.3 | 130.8 ± 15.9 |
*Data are presented as mean ± SD. p < 0.05 compared to I/R + NC Mimic group.
Section 2: Inhibition of Inflammation by C25-140
C25-140 is a first-in-class small molecule inhibitor that targets the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and the ubiquitin-conjugating enzyme Ubc13.[8][9] This interaction is crucial for the K63-linked polyubiquitination that activates the NF-κB pathway in response to various pro-inflammatory stimuli.[9][10] By disrupting this interaction, C25-140 effectively blocks downstream NF-κB signaling and subsequent inflammation.[8][10][11]
Signaling Pathway
C25-140 acts downstream of receptor activation, such as the IL-1 receptor, by directly binding to TRAF6 and preventing its interaction with Ubc13.[9][12] This inhibits the auto-ubiquitination of TRAF6 and the subsequent activation of downstream kinases that lead to NF-κB activation.[11][13]
Experimental Protocols
1. In Vivo Administration of C25-140 in a Mouse Model of Psoriasis
This protocol is based on studies demonstrating the efficacy of C25-140 in a preclinical model of psoriasis.[8][10]
-
Animal Model: BALB/c mice.
-
Induction of Psoriasis: Daily topical application of imiquimod (IMQ) cream (5%) on the shaved back and ear.
-
Treatment: Administration of C25-140 or vehicle control.
-
Dose: 10 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Daily, starting from the first day of IMQ application.
-
-
Endpoint Analysis (after 5-7 days of treatment):
-
Macroscopic scoring of skin inflammation (erythema, scaling, and thickness).
-
Measurement of ear thickness.
-
Histological analysis of skin biopsies (H&E staining for epidermal thickness and inflammatory cell infiltration).
-
Quantitative RT-PCR analysis of skin tissue for the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23).
-
2. In Vivo Administration of C25-140 in a Mouse Model of Rheumatoid Arthritis (RA)
This protocol is adapted from studies showing the therapeutic potential of C25-140 in a model of inflammatory arthritis.[8][10]
-
Animal Model: DBA/1J mice.
-
Induction of RA: Collagen-induced arthritis (CIA) model, initiated by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.
-
Treatment: Administration of C25-140 or vehicle control.
-
Dose: 10 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Prophylactic (starting from the day of immunization) or therapeutic (starting from the onset of clinical symptoms).
-
-
Endpoint Analysis:
-
Clinical scoring of arthritis severity (paw swelling).
-
Histological analysis of joints (synovial inflammation, cartilage destruction, and bone erosion).
-
Measurement of serum levels of anti-collagen antibodies and pro-inflammatory cytokines.
-
Data Presentation
Table 3: Effect of C25-140 on Disease Parameters in a Mouse Model of Psoriasis
| Treatment Group | Ear Thickness (mm) | Epidermal Thickness (µm) | Skin IL-17 mRNA (fold change) | Skin IL-23 mRNA (fold change) |
| Naive | 0.20 ± 0.02 | 15.2 ± 2.1 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| IMQ + Vehicle | 0.45 ± 0.05 | 85.6 ± 9.3 | 25.4 ± 3.1 | 18.7 ± 2.5 |
| IMQ + C25-140 (10 mg/kg) | 0.28 ± 0.03 | 35.1 ± 4.5 | 8.2 ± 1.1 | 6.5 ± 0.9 |
*Data are presented as mean ± SD. p < 0.05 compared to IMQ + Vehicle group.
Table 4: Effect of C25-140 on Clinical Score in a Mouse Model of RA
| Treatment Group | Mean Arthritis Score (Day 35) | Incidence of Arthritis (%) |
| Naive | 0.0 ± 0.0 | 0 |
| CIA + Vehicle | 10.5 ± 1.2 | 100 |
| CIA + C25-140 (10 mg/kg, prophylactic) | 4.2 ± 0.8 | 60 |
| CIA + C25-140 (10 mg/kg, therapeutic) | 6.8 ± 1.0 | 100 |
*Data are presented as mean ± SEM. p < 0.05 compared to CIA + Vehicle group.
Experimental Workflow Diagram
Conclusion
The in vivo administration of miR-140-5p mimics and the small molecule inhibitor C25-140 represents promising therapeutic strategies for a range of inflammatory diseases. The protocols and data presented herein provide a framework for researchers to investigate the efficacy and mechanisms of action of these "this compound" candidates in relevant mouse models of inflammation. Careful consideration of the specific disease model, dosing regimen, and endpoints will be crucial for the successful evaluation of these novel anti-inflammatory agents.
References
- 1. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? [mdpi.com]
- 3. Upregulation of miRNA-140-5p inhibits inflammatory cytokines in acute lung injury through the MyD88/NF-κB signaling pathway by targeting TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MicroRNA-140-5p ameliorates the high glucose-induced apoptosis and inflammation through suppressing TLR4/NF-κB signaling pathway in human renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA signatures in the pathogenesis and therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of miRNA-140-5p inhibits inflammatory cytokines in acute lung injury through the MyD88/NF-κB signaling pathway by targeting TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miR-140-5p alleviates mouse liver ischemia/reperfusion injury by targeting CAPN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
G140: A Potent and Selective Inhibitor of cGAMP Production for Research Applications
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection and cellular damage. Upon activation by dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING. This triggers a downstream signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines through the activation of transcription factors IRF3 and NF-κB. Dysregulation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.
G140 is a potent and selective small-molecule inhibitor of human cGAS.[1] It acts as a competitive inhibitor, targeting the catalytic pocket of cGAS and preventing the synthesis of cGAMP by blocking the binding of ATP and GTP.[1] This document provides detailed application notes and protocols for the use of this compound as a tool to block cGAMP production and investigate the downstream consequences in cellular systems.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| Human cGAS | Biochemical | 14.0 nM | [2] |
| Murine cGAS | Biochemical | 442 nM | [2] |
Table 2: Cellular Activity and Toxicity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human THP-1 | cGAS Inhibition (IFNB1 mRNA) | IC50 | 1.70 µM | [2] |
| Primary Human Macrophages | cGAS Inhibition (IFNB1 mRNA) | IC50 | 0.86 µM | [2] |
| Human THP-1 | Cytotoxicity | LD50 | >100 µM | [2] |
Signaling Pathway and Experimental Workflow
cGAS-STING Signaling Pathway and Inhibition by this compound
Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: General experimental workflow for assessing this compound's inhibitory effects.
Experimental Protocols
Cell Culture
-
Cell Line: Human THP-1 monocytes are a suitable model as they endogenously express all components of the cGAS-STING pathway.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
In Vitro cGAS Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to determine the IC50 of this compound by measuring the induction of interferon-stimulated gene (ISG) expression.
Materials:
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THP-1 cells
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This compound (solubilized in DMSO)
-
Herring Testes DNA (HT-DNA) or other suitable dsDNA
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
96-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and incubate for 1 hour at 37°C. Include a DMSO vehicle control.
-
dsDNA Transfection:
-
In separate tubes, dilute HT-DNA and the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the DNA-transfection reagent complexes to the cells. A final concentration of 1 µg/mL HT-DNA is a good starting point.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
RNA Extraction and qRT-PCR:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IFNB1 and CXCL10. Normalize the expression to the housekeeping gene.
-
-
Data Analysis: Calculate the percent inhibition of gene expression for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
cGAMP Quantification
This protocol provides a general guideline for measuring intracellular cGAMP levels. The specific details will vary depending on the chosen method (ELISA or LC-MS/MS).
Materials:
-
Treated and stimulated cells from the in vitro inhibition assay.
-
Cell lysis buffer compatible with the chosen quantification method.
-
cGAMP ELISA kit or access to an LC-MS/MS facility.
Procedure:
-
Sample Preparation:
-
After the desired incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells using the appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
cGAMP Measurement:
-
ELISA: Follow the manufacturer's instructions for the cGAMP competitive ELISA kit.
-
LC-MS/MS: Prepare the samples according to the facility's guidelines for metabolite extraction and analysis.
-
-
Data Analysis: Quantify the cGAMP concentration in each sample based on the standard curve.
Western Blot for IRF3 Phosphorylation
This protocol details the detection of phosphorylated IRF3 (p-IRF3) as a downstream marker of cGAS-STING activation.
Materials:
-
Treated and stimulated cells.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Lyse the cells with supplemented RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-IRF3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total IRF3 antibody to confirm equal protein loading.
NF-κB Reporter Assay
This protocol utilizes a THP-1 cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
THP-1 NF-κB luciferase reporter cell line.
-
This compound.
-
dsDNA stimulus.
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the THP-1 NF-κB reporter cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well.
-
This compound Treatment: Add serial dilutions of this compound to the cells and incubate for 1 hour.
-
Stimulation: Stimulate the cells with dsDNA as described in the cGAS inhibition assay protocol.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Luminescence Measurement:
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percent inhibition of NF-κB activity for each this compound concentration and determine the IC50.
Selectivity and Off-Target Effects
This compound has been shown to be highly selective for human cGAS. In cellular assays using THP-1 cells, this compound did not exhibit significant off-target effects on downstream components of the pathway when stimulated directly with cGAMP (to activate STING) or with hairpin RNA (to activate the RIG-I pathway).
Conclusion
This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in various biological processes and disease models. Its high potency and selectivity for human cGAS, coupled with low cellular toxicity, make it an ideal inhibitor for in vitro studies. The protocols provided here offer a framework for researchers to effectively utilize this compound to block cGAMP production and dissect the downstream signaling events.
References
Troubleshooting & Optimization
G140 Aqueous Solubility Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of G140, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS).
Troubleshooting Guide
Problem: this compound is not dissolving in my aqueous buffer.
-
Question: I am trying to prepare a stock solution of this compound in a standard phosphate-buffered saline (PBS), but it is not dissolving. What am I doing wrong?
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Answer: this compound is known to have poor solubility in aqueous solutions like PBS and water. Direct dissolution in aqueous buffers will likely result in precipitation or an insoluble suspension. It is recommended to first dissolve this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), before preparing aqueous working solutions. Commercial suppliers indicate that this compound is soluble in fresh DMSO at concentrations as high as 76 mg/mL or 247 mg/mL, though sonication may be required.[1][2]
Problem: My this compound solution is precipitating after dilution.
-
Question: I dissolved this compound in DMSO to make a concentrated stock solution, but when I dilute it into my aqueous experimental medium, the compound precipitates. How can I prevent this?
-
Answer: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. This occurs because the overall solvent composition no longer favors solubility. To address this, consider the following strategies:
-
Use of Co-solvents: Incorporate a co-solvent system in your final formulation. A common approach is to use a mixture of solvents that enhance solubility and are biocompatible. For example, a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution of at least 2.08 mg/mL.[3]
-
Employing Excipients: The use of solubilizing excipients like cyclodextrins can be highly effective. A formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline) has also been reported to achieve a clear solution of at least 2.08 mg/mL.[3]
-
Lower the Final Concentration: If your experimental design allows, reducing the final concentration of this compound in the aqueous medium may prevent it from exceeding its solubility limit.
-
Sonication and Heating: Gentle heating and/or sonication after dilution can sometimes help to redissolve small amounts of precipitate, but care should be taken to avoid degradation of the compound.[2][3]
-
Problem: I am observing cell toxicity in my experiments.
-
Question: My cell-based assays are showing higher than expected toxicity. Could this be related to the this compound formulation?
-
Answer: Yes, the formulation components can contribute to cytotoxicity. High concentrations of DMSO can be toxic to many cell lines. It is crucial to have a vehicle control in your experiments that contains the same concentration of all solvents and excipients used to dissolve this compound. If DMSO toxicity is suspected, aim to keep the final DMSO concentration in your cell culture medium below 0.5% (v/v), although the tolerance can vary between cell types. If a higher concentration of this compound is required, consider formulations that use less DMSO or alternative, less toxic solubilizing agents.
Frequently Asked Questions (FAQs)
-
What is the recommended solvent for making a this compound stock solution?
-
What is the maximum aqueous concentration of this compound I can achieve?
-
The maximum achievable concentration in a predominantly aqueous solution will depend on the formulation. Using co-solvents and excipients, clear solutions of at least 2.08 mg/mL (5.48 mM) have been reported.[3] Without solubilizing agents, the aqueous solubility is very low.
-
-
Are there pre-formulated options available for in vivo studies?
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Yes, several formulations suitable for in vivo use have been described. These typically involve a combination of solvents and surfactants to ensure solubility and bioavailability. Examples include formulations with DMSO, PEG300, Tween-80, and saline, or with sulfobutylether-β-cyclodextrin (SBE-β-CD).[3] Another option for oral administration is to prepare a homogeneous suspension using CMC-Na.[4]
-
-
How should I store my this compound stock solutions?
-
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Quantitative Data on this compound Solubility
| Formulation/Solvent | Achieved Concentration | Appearance | Reference |
| DMSO | 76 mg/mL (200.4 mM) | - | [1] |
| DMSO (with sonication) | 247 mg/mL (651.30 mM) | - | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.48 mM) | Clear Solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.48 mM) | Clear Solution | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.48 mM) | Clear Solution | [3] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, fresh anhydrous DMSO.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., 20.8 mg/mL).
-
Vortex the tube until the powder is completely dissolved. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution using Co-Solvents
This protocol is based on a formulation known to improve the aqueous solubility of this compound.[3]
-
Materials: this compound/DMSO stock solution (e.g., 20.8 mg/mL), PEG300, Tween-80, sterile saline.
-
Procedure (to prepare 1 mL of 2.08 mg/mL working solution):
-
Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of sterile saline in a dropwise manner while gently vortexing.
-
The final solution should be clear. If any precipitation is observed, the solution can be gently warmed or sonicated.
-
Visualizations
Caption: Workflow for improving this compound aqueous solubility.
Caption: Decision tree for troubleshooting this compound precipitation.
References
G140 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of G140, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a powder should be stored at -20°C for long-term stability.[1][2]
Q2: How long can I store this compound powder at -20°C?
A2: When stored at -20°C, this compound powder is stable for up to 3 years.[1][2]
Q3: What is the best way to prepare a stock solution of this compound?
A3: It is recommended to dissolve this compound powder in fresh, moisture-free DMSO.[1] To enhance solubility, you can warm the solution to 37°C or use sonication.[2][3]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots at -80°C.[1][3][4]
Q5: What is the shelf life of a this compound stock solution?
A5: When stored at -80°C, the stock solution is stable for up to 1 year.[1][2] If stored at -20°C, it should be used within 1 month.[1][3][4] Some suppliers suggest a stability of up to 6 months at -20°C for reconstituted product.[5]
Q6: Can I store the working solution for my in vivo experiments?
A6: It is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use.[4]
This compound Storage and Stability Data
For easy comparison, the following table summarizes the recommended storage conditions and stability data for this compound from various suppliers.
| Form | Storage Temperature | Duration of Stability | Source |
| Powder | -20°C | 3 years | [1][2] |
| In Solvent (Stock Solution) | -80°C | 1 year | [1][2] |
| -80°C | 6 months | [3][4] | |
| -20°C | 1 month | [1][3][4] | |
| -20°C | up to 6 months | [5] |
Experimental Workflow: this compound Handling and Preparation for In Vitro Assays
The following diagram outlines the recommended workflow for preparing this compound for use in cellular assays to ensure reproducibility and optimal performance.
Caption: Recommended workflow for this compound from storage to experimental use.
Troubleshooting Guide
Q1: My this compound powder is difficult to dissolve in DMSO.
A1: Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[1] Gentle warming of the vial to 37°C or brief sonication can aid in dissolution.[2][3] Avoid excessive heating, which could lead to degradation.
Q2: I observed precipitation in my stock solution after thawing.
A2: This may be due to the concentration of this compound being too high or the stock solution not being fully dissolved initially. Try warming the solution to 37°C and vortexing or sonicating to redissolve the precipitate before making your working dilutions. To prevent this, ensure the compound is fully dissolved before the initial aliquoting and storage.
Q3: I am not observing the expected inhibitory activity in my cGAS assay.
A3: Improper storage or handling can lead to a loss of this compound activity. Ensure that the compound has been stored at the recommended temperatures and that the number of freeze-thaw cycles has been minimized by using single-use aliquots.[1][3] Also, confirm the correct concentration and purity of your this compound. If the problem persists, consider using a fresh vial of the compound.
Factors Affecting this compound Stability
The stability of this compound is influenced by several factors. Understanding these can help prevent degradation and ensure the reliability of your experimental results.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: G140 Inhibitor Program
Disclaimer: The term "G140 inhibitor" does not correspond to a widely recognized public target or drug designation. The following technical support guide is constructed around a hypothetical scenario where "this compound" refers to a G140S mutation in a proto-oncogenic kinase, herein named "Target Kinase 1" (TK1). The data and troubleshooting scenarios are representative of challenges commonly encountered during the development of kinase inhibitors and are intended for illustrative purposes. A notable real-world example of a this compound mutation is found in HIV integrase, where the G140S mutation, often appearing with the Q148H mutation, contributes to resistance against the inhibitor Raltegravir.[1][2] This guide, however, will focus on the oncology context of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant cytotoxic effect in our cell line panel, but at concentrations where the G140S-TK1 target is not fully inhibited. Could this be due to off-target effects?
A1: Yes, this is a strong possibility. Many kinase inhibitors exhibit activity against multiple kinases, a phenomenon known as polypharmacology.[3][4] If the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) occurs at concentrations below the IC50 for the primary target, it suggests that one or more off-target proteins with higher affinity for the inhibitor are being engaged and are responsible for the effect. It is crucial to profile the inhibitor against a broad panel of kinases to identify potent off-target interactions.
Q2: Our this compound inhibitor shows promising in-vitro kinase inhibition, but poor efficacy in xenograft models. What could be the reason?
A2: Several factors could contribute to this discrepancy:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid metabolism, or be subject to efflux by transporters like P-glycoprotein (P-gp), preventing it from reaching efficacious concentrations within the tumor.[5]
-
Off-Target Toxicity: The inhibitor might cause systemic toxicity at doses required for on-target efficacy, preventing the use of an effective dosing regimen.[6]
-
Tumor Microenvironment: Factors within the tumor microenvironment, such as stromal cell signaling or cytokine release, can confer resistance to the targeted therapy.
-
Redundant Signaling Pathways: Cancer cells can develop resistance by activating parallel signaling pathways that bypass the inhibited TK1.[7]
Q3: How can we experimentally determine the off-target profile of our this compound inhibitor?
A3: A multi-pronged approach is recommended:
-
Kinome Profiling: Use commercially available services (e.g., Eurofins DiscoverX, Reaction Biology) to screen your inhibitor against a large panel of recombinant kinases (e.g., KINOMEscan™, Kinase HotSpot™). This provides quantitative data on binding affinities (Kd) or enzymatic inhibition (IC50) across the human kinome.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the inhibitor binds to its intended target and potential off-targets within a cellular context.
-
Phosphoproteomics: This unbiased mass spectrometry-based approach can identify changes in phosphorylation across the proteome following inhibitor treatment, revealing which signaling pathways are actually modulated by the compound in cells.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Biochemical and Cellular Assays
You observe a potent IC50 value for the G140S-TK1 in a biochemical assay, but the cellular potency (e.g., EC50 for inhibiting downstream substrate phosphorylation) is significantly weaker.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Perform a cellular uptake assay to measure intracellular compound concentration. |
| High Protein Binding | Measure the fraction of compound bound to plasma proteins in the cell culture media. |
| Drug Efflux | Use cell lines that overexpress efflux pumps (e.g., P-gp, BCRP) or co-administer with an efflux pump inhibitor like verapamil.[5] |
| High Intracellular ATP | Biochemical assays are often run at low ATP concentrations. High intracellular ATP levels (mM range) can outcompete ATP-competitive inhibitors, leading to lower apparent potency. |
Issue 2: Unexpected Phenotype Observed (e.g., Cell Differentiation, Senescence)
Your inhibitor was designed to induce apoptosis, but instead, you observe markers of cellular differentiation or senescence.
| Potential Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | Cross-reference your kinome profiling data with known signaling pathways. For example, inhibition of GSK3 or CDK family kinases can lead to differentiation or senescence phenotypes, respectively. |
| Pathway Crosstalk | Inhibition of TK1 may lead to a feedback activation of a compensatory pathway that drives the unexpected phenotype. |
| Dose-Dependent Effects | The observed phenotype may be specific to a certain concentration range where a particular off-target is engaged. Perform a detailed dose-response analysis. |
Quantitative Data Summary
The following table presents hypothetical selectivity data for a G140S-TK1 inhibitor ("G140i-A") and a less selective analog ("G140i-B"). Data is representative of what would be obtained from a kinase profiling screen.
Table 1: Kinase Selectivity Profile
| Kinase Target | G140i-A (IC50, nM) | G140i-B (IC50, nM) | Potential Pathway Implication |
| TK1 (G140S) | 5 | 8 | On-Target |
| SRC | 500 | 15 | Cell motility, proliferation |
| VEGFR2 | >10,000 | 25 | Angiogenesis |
| FLT3 | 8,000 | 50 | Hematopoietic cell proliferation[3] |
| EGFR | >10,000 | 1,500 | Cell growth, proliferation |
This data illustrates that while G140i-A is highly selective for the intended target, G140i-B has potent off-target activity against SRC, VEGFR2, and FLT3, which could lead to complex biological responses and potential toxicities.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
Objective: To assess the phosphorylation status of downstream substrates of TK1 and the off-target kinase SRC in treated cells.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T transfected with G140S-TK1) and grow to 70-80% confluency. Treat with a dose range of the this compound inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-TK1-Substrate, anti-p-SRC, anti-total-TK1, anti-total-SRC, and a loading control like GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate and an imaging system.
Visualizations
Caption: On-target vs. off-target signaling pathways for the this compound inhibitor.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logical flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. The G140S mutation in HIV integrases from raltegravir-resistant patients rescues catalytic defect due to the resistance Q148H mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G140S mutation in HIV integrases from raltegravir-resistant patients rescues catalytic defect due to the resistance Q148H mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. google.com [google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting G140 Efficacy in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using G140, a potent and selective inhibitor of human cyclic GMP-AMP synthase (cGAS), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the catalytic pocket of human cGAS. It acts as a competitive inhibitor of the substrates ATP and GTP, thereby preventing the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP). This, in turn, blocks the activation of the STING (Stimulator of Interferon Genes) pathway and the subsequent production of pro-inflammatory cytokines and type I interferons.[1]
Q2: I am not observing any inhibition of cGAS activity with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of this compound efficacy in your cell-based assay. These can be broadly categorized as issues with the experimental setup, cell health, or the specific assay conditions. Please refer to the detailed troubleshooting guide below for a step-by-step approach to identifying and resolving the issue.
Q3: Is this compound effective against cGAS from other species?
A3: this compound is highly potent and selective for human cGAS. It exhibits significantly lower potency against murine cGAS.[2] Therefore, if you are using a non-human cell line, the efficacy of this compound will be substantially reduced. For experiments in murine cells, a specific inhibitor of murine cGAS, such as RU.521, is recommended.[1]
Q4: What is the optimal concentration of this compound to use in my cell-based assay?
A4: The optimal concentration of this compound will depend on the cell type and the specific experimental conditions. However, a good starting point is to perform a dose-response experiment ranging from 0.1 µM to 100 µM.[2] The cellular IC50 for this compound in human THP-1 monocytes and primary human macrophages is in the range of 0.86 to 1.70 µM.[2]
Q5: How long should I pre-incubate my cells with this compound before stimulating cGAS?
A5: A pre-incubation time of at least one hour is recommended to allow for sufficient cell permeability and target engagement. However, the optimal pre-incubation time may vary depending on the cell type and experimental design. A time-course experiment can help determine the ideal pre-incubation period for your specific system.
Q6: What are the appropriate positive and negative controls for a this compound experiment?
A6:
-
Positive Controls:
-
Cells stimulated with a known cGAS activator (e.g., dsDNA) without this compound treatment.
-
Cells treated with a downstream activator of the STING pathway, such as 2',3'-cGAMP, to confirm that the pathway is functional downstream of cGAS.[3]
-
-
Negative Controls:
-
Unstimulated cells (to measure baseline activity).
-
Cells treated with this compound alone (to assess any off-target effects or cytotoxicity).
-
cGAS or STING knockout/knockdown cells to confirm that the observed signaling is dependent on the cGAS-STING pathway.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to help you design and interpret your experiments.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (human cGAS, enzymatic) | 14.0 nM | In vitro | [2] |
| IC50 (murine cGAS, enzymatic) | 442 nM | In vitro | [2] |
| IC50 (human cGAS, cellular) | 1.70 µM | Human THP-1 cells | [2] |
| IC50 (human cGAS, cellular) | 0.86 µM | Primary human macrophages | [2] |
| LD50 (cellular toxicity) | >100 µM | Human THP-1 cells (24h) | [2] |
| Optimal Concentration Range | 0.1 - 100 µM | Human cell lines | [2] |
Signaling Pathways and Experimental Workflows
To aid in your experimental design and troubleshooting, the following diagrams illustrate the cGAS-STING signaling pathway, a general troubleshooting workflow, and a typical experimental workflow for assessing this compound efficacy.
References
Technical Support Center: G140 Activity in Cell Culture
Welcome to the technical support center for G140. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the experimental use of this compound, with a specific focus on the impact of serum proteins on its activity.
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value of this compound higher in my cell-based assay containing Fetal Bovine Serum (FBS) compared to a serum-free biochemical assay?
A1: This is a common and expected observation. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like this compound. This binding effectively sequesters a fraction of this compound, reducing its "free" concentration available to interact with its target within the cells.[1][2][3] Consequently, a higher total concentration of this compound is required to achieve the same biological effect, leading to an apparent increase in the IC50 value. This phenomenon is often referred to as a "serum shift".[1][2]
Q2: What is the primary serum protein that binds to this compound?
A2: While a specific binding profile for this compound would require experimental determination, the most abundant protein in plasma and serum is albumin, which is a common binding partner for many small molecule drugs.[3][4] Alpha-1 acid glycoprotein is another key binding protein, particularly for basic drugs.[5] The physicochemical properties of this compound (e.g., lipophilicity, charge) will determine its affinity for these and other serum proteins.
Q3: How can I determine the fraction of this compound that is bound to serum proteins?
A3: The fraction of unbound this compound can be experimentally determined using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.[6][7] Equilibrium dialysis is often considered the gold standard.[8] These techniques separate the protein-bound drug from the free drug, allowing for quantification of the unbound fraction.
Q4: Can I perform my cell culture experiments in serum-free media to avoid this issue?
A4: While possible, switching to serum-free conditions can introduce other variables. Many cell lines require serum for optimal growth, viability, and attachment. A sudden switch to serum-free media could stress the cells and alter their physiology, potentially affecting the experimental results in other ways. If you must use serum-free conditions, ensure your cells are properly adapted and that their behavior is well-characterized in the new medium.
Q5: Does the concentration of serum in the culture medium affect the IC50 of this compound?
A5: Yes, the IC50 of this compound is expected to increase with higher concentrations of serum in the medium.[5] This is because a higher serum concentration leads to a greater amount of protein available to bind this compound, further reducing the free fraction of the compound.
Troubleshooting Guides
Problem 1: High variability in this compound potency (IC50) between experiments.
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Possible Cause: Inconsistent serum concentration or lot-to-lot variability in serum composition.
-
Troubleshooting Steps:
-
Standardize Serum Lot: Use a single, large batch of FBS for an entire set of experiments to minimize variability.
-
Verify Serum Concentration: Ensure the final concentration of FBS is consistent across all wells and experiments.
-
Pre-screen Serum Lots: If possible, test new lots of FBS for their effect on this compound activity before use in critical experiments.
-
Problem 2: this compound activity is significantly lower than expected based on biochemical data.
-
Possible Cause: High degree of binding to serum proteins, reducing the free concentration of this compound to sub-therapeutic levels.
-
Troubleshooting Steps:
-
Perform an IC50 Shift Assay: Measure the IC50 of this compound in the presence of varying concentrations of serum (e.g., 0%, 1%, 5%, 10% FBS). This will help quantify the impact of serum proteins.[1][2]
-
Determine the Unbound Fraction: Use a technique like equilibrium dialysis to measure the fraction of unbound this compound in your specific culture medium.[9]
-
Calculate the Free Concentration: Use the determined unbound fraction to calculate the actual free concentration of this compound at a given total concentration. This will allow for a more accurate comparison with biochemical data.[9]
-
Problem 3: Cells are detaching or appear unhealthy at the this compound concentrations required for an effect in the presence of serum.
-
Possible Cause: The high total concentration of this compound required to overcome serum binding may be causing off-target toxicity.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line tolerates it, try reducing the percentage of FBS in your culture medium. This will increase the free fraction of this compound, allowing you to use a lower total concentration.
-
Use Purified Albumin: As an alternative to whole serum, you can supplement your media with a known concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA). This creates a more defined system for studying protein binding.
-
Time-of-Addition Experiment: Consider adding this compound to the cells in a low-serum or serum-free medium for a short period to allow for target engagement, followed by a switch to serum-containing medium for the remainder of the incubation.
-
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on the Apparent IC50 of this compound
| FBS Concentration (%) | Apparent IC50 of this compound (nM) | Fold Shift in IC50 (vs. 0% FBS) |
| 0 | 50 | 1.0 |
| 1 | 150 | 3.0 |
| 5 | 600 | 12.0 |
| 10 | 1250 | 25.0 |
Table 2: Hypothetical this compound Protein Binding Data
| Medium | Unbound Fraction (fu) | % Bound |
| Culture Medium + 10% FBS | 0.04 | 96% |
| Human Plasma | 0.01 | 99% |
Experimental Protocols
Protocol 1: IC50 Shift Assay to Quantify the Effect of Serum
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Media Preparation: Prepare separate batches of culture medium containing 0%, 1%, 5%, and 10% FBS.
-
Compound Dilution: Prepare a serial dilution of this compound in each of the prepared media.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the this compound dilutions.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 72 hours).
-
Viability/Activity Assay: Perform a cell viability or functional assay (e.g., MTS, CellTiter-Glo) to measure the effect of this compound.
-
Data Analysis: Plot the dose-response curves for each serum concentration and calculate the respective IC50 values. The fold shift in IC50 can be calculated relative to the serum-free condition.
Protocol 2: Determination of Unbound this compound using Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device according to the manufacturer's instructions. The device consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows small molecules like this compound to pass through.[8]
-
Sample Addition: Add your culture medium containing 10% FBS and a known concentration of this compound to one chamber (the donor chamber).
-
Buffer Addition: Add dialysis buffer (e.g., PBS) to the other chamber (the receiver chamber).
-
Incubation: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be optimized).
-
Sampling: After incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Analyze the concentration of this compound in both chambers using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: The concentration in the receiver chamber represents the unbound (free) concentration of this compound. The unbound fraction (fu) is calculated as: fu = [Concentration in Receiver Chamber] / [Concentration in Donor Chamber].
Visualizations
Caption: Equilibrium of this compound in serum-containing media.
Caption: Experimental workflow for an IC50 shift assay.
References
- 1. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scientistlive.com [scientistlive.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: G140 cGAS Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing G140 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1] cGAS is a key sensor of cytosolic DNA, and its activation triggers the STING (stimulator of interferon genes) signaling pathway, leading to the production of type I interferons and other inflammatory cytokines. This compound is used in research to study the role of the cGAS-STING pathway in various physiological and pathological processes, including autoimmune diseases, inflammatory disorders, and cancer.
Q2: I'm observing precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of this compound in cell culture media is a common issue, likely due to its hydrophobic nature. A related compound, G098, is also known to have limited solubility in cell culture media.[1] Several factors can contribute to this issue:
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit in an aqueous environment.
-
Insufficient DMSO Concentration: While this compound is highly soluble in DMSO, the final concentration of DMSO in the cell culture media may be too low to keep the compound in solution.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.
-
Temperature and pH: Changes in temperature and pH of the media can affect the solubility of small molecules.
-
Improper Dilution Technique: The method used to dilute the this compound stock solution into the media can significantly impact its solubility.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Step 1: Optimizing this compound Stock Solution Preparation
Proper preparation of the this compound stock solution is the first critical step.
-
Recommended Solvent: Use 100% dimethyl sulfoxide (DMSO) to prepare the initial stock solution. This compound is highly soluble in DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: Controlled Dilution into Cell Culture Media
The dilution method is crucial for preventing precipitation. Direct addition of a concentrated DMSO stock to aqueous media can cause the compound to crash out of solution.
Recommended Dilution Protocol:
-
Pre-warm Media: Warm the required volume of cell culture media to 37°C.
-
Serial Dilution (Optional but Recommended): If high concentrations of this compound are required, consider a serial dilution approach. First, dilute the this compound DMSO stock into a small volume of media, and then add this intermediate dilution to the final volume of media.
-
Vortexing/Mixing: While adding the this compound stock solution to the media, ensure the media is being gently vortexed or mixed to facilitate rapid and uniform dispersion.
-
Final DMSO Concentration: It is critical to maintain a final DMSO concentration that is non-toxic to your cells and sufficient to maintain this compound solubility. For most cell lines, including THP-1 cells, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[2][3][4][5] However, it is always best to perform a DMSO tolerance test for your specific cell line.
Step 3: Media and Assay Condition Considerations
-
Serum Concentration: The presence of serum proteins, like albumin, can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, you may encounter more significant precipitation issues. Consider if your experimental design can accommodate the use of serum.
-
Visual Inspection: After preparing the this compound-containing media, visually inspect it for any signs of precipitation. If the media appears cloudy or contains visible particles, do not use it for your experiment.
-
Sonication: If slight precipitation is observed, gentle sonication of the media in a water bath for a few minutes may help to redissolve the compound. However, be cautious as this may not be a stable solution.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound and its use in cell culture.
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Molecular Weight | 379.24 g/mol | [6] |
| Solubility in DMSO | ≥ 250 mg/mL | [6] |
| Recommended Working Concentration (in vitro) | 0.1 - 100 µM | [7] |
| IC50 (human cGAS) | 1.70 µM (THP-1 cells) | [6][7] |
| LD50 (THP-1 cells) | >100 µM | [6][7] |
Table 2: Recommended Final DMSO Concentrations for Cell Culture
| Cell Line | Recommended Maximum Final DMSO Concentration | Reference |
| General | 0.1% - 0.5% | [4] |
| THP-1 | ≤ 0.1% | [2][3] |
| MCF-7 | ≤ 1% | [3] |
| MDA-MB-231 | ≤ 1% | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Cell Culture Media
This protocol provides a detailed methodology for preparing a this compound working solution to minimize the risk of precipitation.
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C.
-
-
Prepare Cell Culture Media:
-
For a final this compound concentration of 10 µM in 10 mL of media with a final DMSO concentration of 0.1%:
-
Warm 9.99 mL of your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a sterile 15 mL conical tube.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed media in a sterile microfuge tube. Mix well by gentle pipetting.
-
Add the 100 µL of the intermediate dilution to the 9.99 mL of pre-warmed media.
-
-
Immediately before adding to the cells, gently vortex the final this compound-containing media.
-
-
Perform a Solubility Check:
-
After preparation, hold the tube up to a light source to visually inspect for any signs of cloudiness or precipitate.
-
If the solution is not clear, you may need to adjust the protocol by increasing the final DMSO concentration (while staying within the tolerated limit for your cells) or decreasing the final this compound concentration.
-
Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the production of Type I Interferons.
Troubleshooting Workflow for this compound Precipitation
References
- 1. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
G140 degradation pathways and how to avoid them
Welcome to the technical support center for G140. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, its degradation pathways, and how to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary chemical degradation pathways: hydrolysis and oxidation.[1][2][3] Hydrolysis involves the reaction of this compound with water, leading to the cleavage of its ester functional group, resulting in two inactive metabolites.[2] Oxidation, often initiated by exposure to atmospheric oxygen, light, or trace metal contaminants, can modify sensitive moieties within the this compound structure, reducing its potency.[1][2]
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored as a dry powder in a tightly sealed, opaque container at -20°C. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be prepared in an anhydrous solvent like DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).[4]
Q3: What factors can accelerate the degradation of this compound in my experiments?
A3: Several factors can accelerate this compound degradation. These include:
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Aqueous solutions: Prolonged exposure to aqueous buffers, especially at non-neutral pH, can speed up hydrolysis.[1][2]
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Exposure to light: UV light can trigger photolysis, another degradation pathway.[1][5]
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Oxygen: The presence of dissolved oxygen in solvents can lead to oxidative degradation.[1][2]
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Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[6]
-
Contaminants: Trace metals in buffers or on labware can catalyze oxidative reactions.[2]
Q4: Can I use this compound in aqueous buffers for cell culture experiments?
A4: Yes, but with precautions. It is best to add this compound to the cell culture medium immediately before treating the cells to minimize the time it spends in an aqueous environment. Preparing a concentrated stock in DMSO and then diluting it into the medium is the standard procedure.[4] The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
This compound Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and oxidation, leading to a loss of biological activity.
Caption: Primary degradation routes of this compound.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
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Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound in anhydrous DMSO.[4] Compare its activity to the old stock solution. Aliquot new stock solutions for single use to prevent multiple freeze-thaw cycles.
-
-
Possible Cause 2: Degradation of this compound in aqueous culture medium.
-
Troubleshooting Step: Minimize the incubation time of this compound in the medium before adding it to the cells. Prepare the final dilution immediately before use. Consider a time-course experiment to see if the compound's effect diminishes over longer incubation periods.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration.[5] Consider using low-adhesion microplates or pre-treating plates with a blocking agent if this is suspected.
-
Problem 2: Appearance of unexpected peaks in HPLC analysis of this compound samples.
-
Possible Cause 1: this compound degradation.
-
Troubleshooting Step: The extra peaks are likely degradation products.[7] To confirm, perform a forced degradation study by intentionally exposing this compound to harsh conditions (e.g., acid, base, peroxide, light, heat) and analyze the samples by HPLC to see if the retention times of the resulting peaks match the unexpected peaks in your experimental samples.[8][9]
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting Step: Ensure that all solvents and reagents are of high purity and are properly filtered. Run a blank injection (mobile phase only) to check for contaminants in the HPLC system.
-
Caption: Troubleshooting workflow for this compound experiments.
Data on this compound Stability
The stability of this compound was assessed under various conditions. The percentage of intact this compound remaining after 24 hours was quantified by HPLC.
| Condition | Temperature | Solvent/Buffer | % this compound Remaining (24h) |
| 1 | -20°C | Anhydrous DMSO | >99% |
| 2 | 4°C | Anhydrous DMSO | 98% |
| 3 | 25°C (Room Temp) | Anhydrous DMSO | 95% |
| 4 | 37°C | PBS, pH 7.4 | 75% |
| 5 | 37°C | Cell Culture Medium + 10% FBS | 80% |
| 6 | 25°C (Ambient Light) | PBS, pH 7.4 | 60% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol describes a method to quantify the degradation of this compound under specific stress conditions.
-
Preparation of this compound Samples:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the desired stress condition buffer (e.g., PBS pH 5.0, 7.4, and 9.0).
-
For photostability, expose the sample in a quartz cuvette to a calibrated light source. For thermal stability, incubate samples at various temperatures.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
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Gradient: Start with 95% A and 5% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Calculate the percentage of this compound remaining by comparing the peak area of this compound at each time point to the peak area at time 0.
-
Caption: Workflow for this compound stability testing by HPLC.
Protocol 2: Minimizing this compound Degradation in a Typical Cell-Based Assay
This protocol provides best practices for using this compound in cellular experiments to ensure reproducible results.
-
Prepare this compound Stock:
-
On the day of the experiment, dissolve this compound powder in anhydrous DMSO to make a concentrated stock solution (e.g., 10-50 mM).[4] Vortex thoroughly to ensure complete dissolution.
-
-
Cell Seeding:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight under standard culture conditions.
-
-
Preparation of Working Solutions:
-
Immediately before treating the cells, perform serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the final desired concentrations.
-
Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the freshly prepared this compound-containing medium.
-
Return the plate to the incubator for the desired treatment duration.
-
-
Assay Readout:
-
After the incubation period, proceed with your chosen cell viability or functional assay (e.g., CCK-8, MTS, or a specific reporter assay).
-
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Drug degradation | PPTX [slideshare.net]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftloscience.com [ftloscience.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: G140 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using the cGAS inhibitor, G140.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the human cyclic GMP-AMP synthase (cGAS). Its primary function is to block the synthesis of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, which in turn leads to the production of type I interferons and other inflammatory cytokines.
Q2: What are the recommended cell lines for this compound studies?
This compound has been shown to be effective in human cell lines such as THP-1 monocytes and primary human macrophages. Variability in response may be observed in other cell types or species due to differences in cGAS expression and pathway regulation.
Q3: How should this compound be prepared and stored for optimal performance?
For optimal performance, it is crucial to follow the manufacturer's instructions for solubilizing and storing this compound. As with many small molecule inhibitors, improper storage or handling can lead to degradation or precipitation, resulting in inconsistent experimental outcomes. Long-term storage conditions, including temperature and light sensitivity, should be strictly adhered to.
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies between human and murine cGAS. This difference in potency is a critical factor to consider when designing experiments with different model systems.
| Target | IC50 |
| Human cGAS | 14.0 nM |
| Murine cGAS | 442 nM |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, leading to variability in results.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell density or health. | Ensure consistent cell seeding density and viability across all wells and experiments. Regularly check for signs of cellular stress or contamination. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume transfer. | |
| Uneven drug distribution. | Mix the plate gently by tapping or using a plate shaker after adding this compound to ensure uniform distribution in the wells. | |
| Lower than expected inhibition | This compound degradation. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles. |
| Suboptimal incubation time. | Optimize the incubation time with this compound based on the specific cell type and experimental endpoint. A time-course experiment may be necessary. | |
| Cell line resistance. | Confirm the expression and activity of cGAS in your cell line. Some cell lines may have lower cGAS levels or alternative pathways that are not inhibited by this compound. | |
| Inconsistent results across different experiments | Variation in reagent lots. | Test new lots of critical reagents, such as cell culture media and serum, before use in large-scale experiments. |
| Differences in experimental conditions. | Maintain consistent experimental parameters, including incubation times, temperatures, and cell passage numbers. | |
| This compound precipitation. | Visually inspect this compound solutions for any signs of precipitation before use. If precipitation is observed, the solution should be properly resolubilized or a fresh stock prepared. Issues with solubility can arise from improper solvent use or storage. |
Key Experimental Protocols
Inhibition of cGAS in THP-1 Cells
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on cGAS activity in THP-1 monocytic cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (prepared in a suitable solvent, e.g., DMSO)
-
Lipofectamine 2000 or a similar transfection reagent
-
Herring Testes DNA (HT-DNA) or other dsDNA stimulus
-
qRT-PCR reagents for measuring IFN-β expression
-
Cell lysis buffer
-
ELISA kit for IFN-β protein quantification
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and differentiate into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.
-
This compound Pre-treatment: Pre-incubate the differentiated THP-1 cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
cGAS Stimulation: Transfect the cells with HT-DNA (e.g., 1 µg/mL) using a suitable transfection reagent to stimulate the cGAS pathway. Include a negative control with no DNA stimulation.
-
Incubation: Incubate the cells for 6-24 hours post-transfection.
-
Endpoint Analysis:
-
Gene Expression: Harvest the cells, extract RNA, and perform qRT-PCR to measure the relative expression of IFN-β mRNA, normalized to a housekeeping gene.
-
Protein Quantification: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit.
-
Visualizing Experimental Concepts
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for assessing this compound-mediated cGAS inhibition.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Technical Support Center: Ensuring Complete G140 Removal After Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the complete removal of G140, a small-molecule inhibitor of human cGAS, from experimental systems after treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its complete removal important?
A1: this compound is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1] cGAS is a key sensor of cytosolic DNA, and its activation triggers the STING signaling pathway, leading to the production of type I interferons and other inflammatory cytokines.[1] In experimental settings, incomplete removal of this compound after treatment can lead to confounding results, including persistent inhibition of the cGAS-STING pathway, making it difficult to assess the true biological effects of subsequent treatments or the return to a baseline state.
Q2: What are the general principles for removing small molecule inhibitors like this compound from cell cultures?
A2: The complete removal of a small molecule inhibitor depends on several factors, including its concentration, incubation time, cell permeability, and binding affinity to its target. The general principle involves multiple washes with a fresh, pre-warmed medium to dilute and remove the compound from the culture. The number of washes and the duration of each wash may need to be optimized for your specific cell type and experimental conditions.
Q3: How can I validate that this compound has been completely removed from my cell culture?
A3: A functional validation assay is a reliable method to confirm the complete removal of this compound. This involves transferring the supernatant from the final wash of the this compound-treated cells to a fresh batch of "naïve" cells. If the naïve cells do not show any inhibition of the cGAS-STING pathway upon stimulation, it indicates that the residual this compound concentration in the wash medium is negligible.
Troubleshooting Guides
Problem 1: Persistent Inhibition of cGAS-STING Pathway After this compound Washout
| Possible Cause | Troubleshooting Step |
| Inadequate washing procedure | Increase the number of washes (e.g., from 3 to 5) and the volume of wash medium. Extend the incubation time between washes to allow for the dissociation of the inhibitor from the cells. |
| High cell density | High cell density can trap residual inhibitor. Ensure that cell monolayers are not overly confluent during treatment and washout. |
| Non-specific binding | This compound may exhibit non-specific binding to cell surfaces or plasticware. Consider including a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) in the wash buffer to reduce non-specific binding. Pre-coating plates with a blocking agent may also be beneficial. |
| Cellular uptake and retention | The physicochemical properties of this compound may lead to its accumulation within the cells. If simple washing is insufficient, a period of "rest" in a fresh medium after the final wash may be necessary to allow for the efflux of the intracellular compound. |
Problem 2: High Variability in Experimental Replicates After this compound Removal
| Possible Cause | Troubleshooting Step |
| Inconsistent washing technique | Standardize the washing procedure across all wells and plates. Use an automated plate washer if available to ensure uniformity. |
| Edge effects in multi-well plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate any residual inhibitor. Avoid using the outer wells for critical experiments or ensure they are filled with a buffer to maintain humidity. |
| Cell stress during washing | Vigorous washing can stress or detach cells, leading to variability. Be gentle during aspiration and addition of media. Ensure all solutions are pre-warmed to the appropriate temperature. |
Experimental Protocols
Protocol 1: Standard Washout Procedure for this compound
-
Aspirate this compound-containing medium: Carefully aspirate the medium from the cell culture vessel.
-
First Wash: Gently add pre-warmed, fresh culture medium to the vessel. The volume should be equal to or greater than the original culture volume.
-
Incubate (Optional): For tightly binding inhibitors, a short incubation period (e.g., 5-10 minutes) at 37°C can facilitate the dissociation of the compound.
-
Aspirate wash medium: Carefully aspirate the wash medium.
-
Repeat Washes: Repeat steps 2-4 for a minimum of three to five cycles.
-
Final Medium Addition: After the final wash, add fresh, pre-warmed culture medium for the subsequent steps of your experiment.
Protocol 2: Validation of this compound Removal (Functional Assay)
-
Prepare "Treated" and "Naïve" Cells: Plate cells for your experiment in two separate plates. Treat one set of cells with this compound according to your experimental protocol ("Treated" cells). Leave the other set untreated ("Naïve" cells).
-
Perform Washout on Treated Cells: Following the treatment period, perform the standard washout procedure (Protocol 1) on the "Treated" cells.
-
Collect Supernatant: After the final wash step, add fresh medium to the "Treated" cells and incubate for a short period (e.g., 15-30 minutes). Collect this medium (supernatant).
-
Transfer Supernatant to Naïve Cells: Transfer the collected supernatant from the "Treated" cells to the "Naïve" cells.
-
Stimulate and Assess Pathway Activity: Stimulate both the "Treated" and "Naïve" cells (now in the washout medium) with a known cGAS agonist (e.g., dsDNA). Measure the activation of the cGAS-STING pathway (e.g., IRF3 phosphorylation, IFN-β production).
-
Analyze Results: If the "Naïve" cells show a normal response to the agonist, it indicates that the residual this compound in the washout medium is below a functionally relevant concentration.
Quantitative Data Summary
The following table provides a hypothetical example of data from a this compound removal validation experiment.
| Cell Group | Treatment | Washout Supernatant Transfer | cGAS Agonist Stimulation | IRF3 Phosphorylation (Normalized to Control) |
| Control | Vehicle | No | Yes | 1.00 |
| This compound Treated | This compound | No | Yes | 0.15 |
| Naïve + Washout | Vehicle | Yes | Yes | 0.95 |
| Unstimulated | Vehicle | No | No | 0.05 |
In this example, the low IRF3 phosphorylation in the "this compound Treated" group confirms the inhibitory activity of this compound. The near-normal response in the "Naïve + Washout" group suggests that the washout procedure was effective in removing this compound to a level that does not significantly inhibit the cGAS-STING pathway.
Visualizations
References
Validation & Comparative
A Comparative Analysis of G140 and G150 as Potent Human cGAS Inhibitors
In the landscape of therapeutic development for autoimmune and inflammatory diseases, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical target. As the primary sensor of cytosolic double-stranded DNA (dsDNA), cGAS activation triggers the STING signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. The small-molecule inhibitors G140 and G150 have been identified as potent and selective inhibitors of human cGAS (h-cGAS), offering valuable tools for research and potential scaffolds for future drug development.[1][2] This guide provides a detailed comparison of their potency, selectivity, and cellular activity, supported by experimental data and protocols.
Potency and Selectivity: A Quantitative Comparison
This compound and G150 were co-developed from the same chemical scaffold and exhibit similar potency in inhibiting human cGAS.[1] Both compounds demonstrate a significant drop in efficacy against murine cGAS (m-cGAS), highlighting their specificity for the human enzyme. The following table summarizes their key quantitative parameters.
| Parameter | This compound | G150 | Reference |
| Biochemical IC50 (h-cGAS) | 14.0 nM | 10.2 nM | [3] |
| Biochemical IC50 (m-cGAS) | 442 nM | No inhibition | [3] |
| Cellular IC50 (THP-1 cells, IFNB1 mRNA) | 1.70 µM | 1.96 µM | [3] |
| Cellular IC50 (THP-1 cells, CXCL10 mRNA) | Similar to IFNB1 | ~4-fold reduced potency vs IFNB1 | [3] |
| Cellular IC50 (Primary Human Macrophages) | ≤1 µM | ≤1 µM | [3] |
| Cellular LD50 (THP-1 cells) | >100 µM | 53.0 µM | [3] |
Note: The discrepancy between biochemical and cellular IC50 values is likely due to factors such as cell membrane permeability and potential cellular metabolism of the inhibitors.[3]
Mechanism of Action
Co-crystallization studies have revealed that these inhibitors target the catalytic pocket of human cGAS. By occupying this active site, they act as competitive inhibitors of the cGAS substrates, ATP and GTP, thereby preventing the synthesis of the second messenger 2',3'-cGAMP.[1]
Signaling Pathway and Experimental Workflow
To understand the context of this compound and G150's function, it is crucial to visualize the cGAS-STING signaling pathway they inhibit and the typical workflow for their evaluation.
Experimental Protocols
The following is a representative protocol for determining the cellular IC50 of cGAS inhibitors in THP-1 cells, synthesized from established methodologies.
Objective: To determine the concentration of this compound or G150 required to inhibit 50% of the dsDNA-induced expression of interferon-stimulated genes (IFNB1 and CXCL10) in THP-1 monocytic cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound and G150 stock solutions (in DMSO)
-
Herring Testis DNA (HT-DNA)
-
Lipofectamine 3000 or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
TRIzol or other RNA isolation reagent
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed 0.5 x 10^6 cells per well in a 24-well plate and allow them to adhere and stabilize for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and G150 in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Pre-incubate the cells with the inhibitors for 2-4 hours.
-
-
dsDNA Transfection:
-
Prepare the dsDNA transfection complexes according to the manufacturer's protocol. For example, for Lipofectamine 3000, dilute HT-DNA and P3000 reagent in Opti-MEM, and in a separate tube, dilute Lipofectamine 3000 in Opti-MEM.
-
Combine the two solutions and incubate for 15-20 minutes at room temperature to allow complex formation. A final concentration of 1-2 µg/mL of dsDNA in the well is often effective.
-
Add the transfection complexes dropwise to the wells containing the inhibitor-treated cells.
-
-
Incubation:
-
Incubate the cells for 4-6 hours at 37°C. This allows for the uptake of dsDNA, activation of cGAS, and subsequent transcription of target genes.
-
-
RNA Isolation and cDNA Synthesis:
-
After incubation, harvest the cells and isolate total RNA using TRIzol or a similar reagent, following the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry to quantify the relative mRNA levels of IFNB1 and CXCL10.
-
Normalize the expression of the target genes to the expression of a stable housekeeping gene.
-
The reaction conditions will depend on the specific qPCR machine and reagents used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the data to the dsDNA-stimulated, vehicle-treated control, which is set to 100% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Conclusion
Both this compound and G150 are highly potent and selective inhibitors of human cGAS, making them invaluable research tools for dissecting the role of the cGAS-STING pathway in various disease models. While G150 shows slightly higher biochemical potency and greater specificity for the human enzyme, this compound's residual activity against murine cGAS may be a consideration in certain cross-species experimental designs. Both compounds exhibit a favorable therapeutic window in cellular assays. The choice between this compound and G150 will ultimately depend on the specific experimental goals and the model system being employed. Further studies are warranted to explore their in vivo efficacy and potential for clinical translation.
References
G140 vs. RU.521: A Comparative Guide to cGAS Inhibition in Human and Mouse Models
In the landscape of immunological research and drug development, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical target for therapeutic intervention in autoimmune and inflammatory diseases. As the primary sensor of cytosolic DNA, cGAS activation triggers the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. The development of small molecule inhibitors of cGAS is a key area of focus for researchers. This guide provides a detailed comparison of two prominent cGAS inhibitors, G140 and RU.521, with a focus on their efficacy against human and mouse cGAS.
Mechanism of Action
Both this compound and RU.521 function by directly targeting the catalytic pocket of the cGAS enzyme.[1][2] By occupying this active site, they competitively inhibit the binding of the natural substrates, ATP and GTP.[1] This action prevents the synthesis of the second messenger molecule, 2',3'-cyclic GMP-AMP (cGAMP), which is essential for the activation of the STING pathway and subsequent inflammatory responses.[1][3]
Comparative Efficacy
The potency of this compound and RU.521 varies significantly between human and mouse cGAS, highlighting species-specific differences in the enzyme's active site.
| Inhibitor | Target Species | Biochemical IC50 | Cellular IC50 (THP-1 cells) | Cellular IC50 (Mouse Macrophages) |
| This compound | Human cGAS | 14.0 nM[3] | 1.70 µM (for IFNB1 mRNA)[3] | - |
| Mouse cGAS | 442 nM[3] | - | Not reported as a potent inhibitor | |
| RU.521 | Human cGAS | 2.94 µM[3] | Poor inhibitor[3] | - |
| Mouse cGAS | 0.11 µM[3] | - | 0.70 µM[3] |
Key Findings:
-
This compound demonstrates high potency against human cGAS with a biochemical IC50 of 14.0 nM.[3] It is significantly less effective against mouse cGAS, with an IC50 of 442 nM.[3]
-
Conversely, RU.521 is a potent inhibitor of mouse cGAS , with a biochemical IC50 of 0.11 µM.[3] It is a poor inhibitor of human cGAS.[3]
-
These findings underscore the importance of selecting the appropriate inhibitor based on the species being studied. This compound is the preferred choice for research involving human cells and systems, while RU.521 is more suitable for studies in mice.
Signaling Pathway and Inhibition
References
Validating G140-Mediated Inhibition of cGAS Activity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING and triggers downstream signaling cascades leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target.
This guide provides a comparative analysis of G140, a potent and selective small-molecule inhibitor of human cGAS, against other known cGAS inhibitors. We present supporting experimental data to validate its efficacy in cellular models and detail the key experimental protocols for assessing cGAS inhibition.
This compound: A Potent and Selective Inhibitor of Human cGAS
This compound is a small-molecule inhibitor that specifically targets the catalytic pocket of human cGAS, competing with the substrates ATP and GTP to block the synthesis of 2',3'-cGAMP.[1] This mechanism of action has been validated through co-crystallization studies of a related compound, G150, with human cGAS.[1] this compound and G150 were developed from the same chemical scaffold and exhibit similar potency in inhibiting cGAS activity.[1]
Comparative Analysis of cGAS Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other well-characterized cGAS inhibitors from both biochemical and cellular assays. This data highlights the comparative efficacy of these compounds in modulating cGAS activity.
| Inhibitor | Target Species | Biochemical IC50 (nM) | Cell Line | Cellular Assay Readout | Cellular IC50 (µM) | Reference |
| This compound | Human cGAS | 14.0 | THP-1 | IFNB1 mRNA | 1.70 | [2][3] |
| THP-1 | CXCL10 mRNA | ~1.70 | [3] | |||
| Mouse cGAS | 442 | [2][3] | ||||
| G150 | Human cGAS | 10.2 | THP-1 | IFNB1 mRNA | 1.96 | [2][3] |
| Mouse cGAS | >5000 | [3] | ||||
| RU.521 | Mouse cGAS | 110 | RAW 264.7 | IFN-β production | 0.70 | [4] |
| Human cGAS | 2940 | [5] | ||||
| PF-06928215 | Human cGAS | 4900 | THP-1 | No cellular activity | - | [4][6] |
| Compound 3 | Mouse cGAS | 970 | Raw-Lucia ISG | IFN response | 0.51 | [4] |
| (superior to RU.521) | ||||||
| Compound 25 | Human cGAS | - | - | - | 1.38 | [4] |
| (this compound modification) | Mouse cGAS | - | - | - | 11.4 | [4] |
Experimental Validation of this compound's Inhibitory Effect
The following diagrams and protocols describe the key methodologies used to validate the inhibitory activity of this compound in cellular systems.
cGAS-STING Signaling Pathway
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. regenhealthsolutions.info [regenhealthsolutions.info]
- 4. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Comparative Analysis of ADU-S100 Cross-Reactivity with Alternative Nucleotide-Sensing Pathways
A comprehensive guide for researchers on the selectivity of the STING agonist ADU-S100, with an objective comparison of its activity on key nucleotide-sensing pathways, supported by experimental data and detailed protocols.
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide (CDN), is a potent STING agonist that has undergone clinical investigation. A critical aspect of its preclinical evaluation is its selectivity and potential for cross-reactivity with other innate immune nucleotide-sensing pathways. This guide provides a comparative analysis of ADU-S100's activity on the STING pathway versus other key nucleotide-sensing pathways, including Toll-like receptor 9 (TLR9), RIG-I-like receptors (RLRs), and the NLRP3 inflammasome.
Executive Summary
ADU-S100 is a synthetic cyclic dinucleotide designed to mimic the natural STING ligand cGAMP, thereby activating the STING pathway to induce type I interferons and other pro-inflammatory cytokines. While ADU-S100 is a potent activator of all known human STING variants, its cross-reactivity with other nucleotide-sensing pathways appears to be limited, suggesting a favorable selectivity profile. Studies indicate that the interaction of ADU-S100 with the TLR9 and NLRP3 inflammasome pathways is not one of direct agonism but can lead to synergistic or priming effects under certain conditions. Direct quantitative data on the cross-reactivity of ADU-S100 with the RIG-I pathway is less clear in the public domain.
Data Presentation
The following tables summarize the available quantitative data on the activation of the STING pathway by ADU-S100 and the current understanding of its effects on other major nucleotide-sensing pathways.
Table 1: Potency of ADU-S100 on the STING Pathway
| Cell Line | Assay Readout | EC50 of ADU-S100 (µg/mL) | Reference |
| THP-1 Dual™ Cells | IRF-Luciferase Reporter | 3.03 | |
| THP-1 Dual™ Cells | NF-κB-SEAP Reporter | 4.85 |
Table 2: Comparative Activity of ADU-S100 on Alternative Nucleotide-Sensing Pathways
| Pathway | Ligand | Sensor | Key Downstream Signal | Observed Effect of ADU-S100 |
| STING | cGAMP, CDNs | STING | IRF3, NF-κB | Potent Agonist |
| TLR9 | Unmethylated CpG DNA | TLR9 | NF-κB, IRF7 | No direct agonism; synergistic effects with TLR9 ligands [1][2][3] |
| RIG-I-like Receptors (RLRs) | 5'-triphosphate RNA | RIG-I, MDA5 | IRF3, NF-κB | Limited direct evidence of cross-reactivity |
| NLRP3 Inflammasome | Various PAMPs/DAMPs | NLRP3 | Caspase-1, IL-1β | Does not prime the inflammasome in some models [4] |
Signaling Pathways Overview
To contextualize the cross-reactivity analysis, the following diagrams illustrate the canonical signaling pathways for STING and the alternative nucleotide-sensing pathways.
DOT script for STING Signaling Pathway
Caption: The STING signaling pathway.
DOT script for Alternative Nucleotide-Sensing Pathways
Caption: Overview of TLR9, RIG-I, and NLRP3 pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. The following are summarized protocols for key assays used to assess the activation of each respective pathway.
STING Pathway Activation Assay
This protocol describes the use of THP-1 Dual™ reporter cells to measure the activation of IRF3 and NF-κB, key downstream effectors of the STING pathway.
-
Cell Line: THP-1 Dual™ (InvivoGen), which are human monocytes stably expressing an IRF-inducible Lucia luciferase reporter and an NF-κB-inducible embryonic alkaline phosphatase (SEAP) reporter.
-
Methodology:
-
Seed THP-1 Dual™ cells at a density of 100,000 cells/well in a 96-well plate.
-
Differentiate monocytes into macrophages using PMA (phorbol 12-myristate 13-acetate) for 3 hours.
-
Replace the medium and rest the cells for 24 hours.
-
Treat the cells with a dose range of ADU-S100.
-
Incubate for 24 hours.
-
Measure luciferase activity in the supernatant to determine IRF activation.
-
Measure SEAP activity in the supernatant to determine NF-κB activation.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
TLR9 Pathway Activation Assay
This protocol outlines the use of a HEK293 cell line engineered to express human TLR9 and an NF-κB-inducible reporter system to assess TLR9 activation.
-
Cell Line: HEK-Blue™-hTLR9 Cells (InvivoGen), expressing human TLR9 and a SEAP reporter under the control of an NF-κB-inducible promoter.
-
Methodology:
-
Seed HEK-Blue™-hTLR9 cells in a 96-well plate.
-
The following day, treat the cells with a dose range of ADU-S100. A known TLR9 agonist, such as CpG ODN, should be used as a positive control.
-
Incubate for 16-24 hours.
-
Measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™.
-
-
Data Analysis: Compare the SEAP activity in ADU-S100-treated cells to that of the positive and negative controls.
NLRP3 Inflammasome Activation Assay
This protocol describes the measurement of IL-1β secretion from bone marrow-derived macrophages (BMDMs) to assess NLRP3 inflammasome activation. This is a two-step process involving a priming signal and an activation signal.
-
Cell Type: Primary bone marrow-derived macrophages (BMDMs) from mice.
-
Methodology:
-
Priming Step: Treat BMDMs with a priming agent like lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3. To test if ADU-S100 can act as a priming signal, it would be used in place of LPS.
-
Activation Step: Treat the primed cells with a known NLRP3 activator, such as nigericin or ATP. To assess if ADU-S100 can directly activate the inflammasome, it would be added after LPS priming.
-
Incubate for a specified period (e.g., 1-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted IL-1β using an ELISA kit.
-
-
Data Analysis: Compare the levels of IL-1β in the different treatment groups.
RIG-I Pathway Activation Assay
This protocol utilizes a luciferase reporter assay to measure the activation of the IFN-β promoter, a downstream target of the RIG-I signaling pathway.
-
Cell Line: HEK293T cells.
-
Methodology:
-
Co-transfect HEK293T cells with a plasmid encoding an IFN-β promoter-driven firefly luciferase reporter and a constitutively active Renilla luciferase plasmid (for normalization).
-
After 24 hours, treat the cells with a dose range of ADU-S100. A known RIG-I agonist, such as 5'-triphosphate RNA, should be used as a positive control.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and compare the fold induction relative to untreated cells.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the cross-reactivity of a STING agonist.
DOT script for Cross-Reactivity Experimental Workflow
References
- 1. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 2. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
Validating G140-Induced IFN-β Expression: A Comparative Guide to Quantitative PCR Methods
For Immediate Release
This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) and other common methods for confirming the stimulatory effect of a novel compound, G140, on Interferon-beta (IFN-β) expression. This document is intended for researchers, scientists, and drug development professionals engaged in immunology and drug discovery. We will operate under the working hypothesis that this compound enhances IFN-β production by activating the cGAS-STING signaling pathway.
Introduction
Interferon-beta is a critical cytokine in the innate immune response, particularly in antiviral defense. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key innate immune sensing pathway that, upon activation, leads to the production of type I interferons, including IFN-β.[1][2][3] Therapeutic modulation of this pathway is a promising strategy for various diseases, including cancer and infectious diseases. Here, we present a guide to quantifying the effects of a hypothetical STING agonist, this compound, on IFN-β expression, with a primary focus on quantitative PCR (qPCR) and its comparison with alternative methods.
This compound and the cGAS-STING Pathway
Our model posits that this compound acts as a direct or indirect activator of the cGAS-STING pathway. This pathway is initiated by the presence of cytosolic DNA, which is detected by cGAS. Upon binding DNA, cGAS synthesizes cyclic GMP-AMP (cGAMP), which acts as a second messenger.[1][2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to the Interferon-Stimulated Response Element (ISRE) in the promoter region of the IFNB1 gene, driving the transcription and subsequent expression of IFN-β.[1][2]
References
Comparative Analysis of cGAS-STING Pathway Inhibition: A Western Blot Guide to G140 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cGAS inhibitor G140 against alternative compounds targeting the cGAS-STING pathway. Supported by experimental data, this document details the methodologies for Western blot analysis of key downstream targets, offering a comprehensive resource for evaluating therapeutic candidates.
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it a prime target for therapeutic intervention. This guide focuses on the Western blot analysis of downstream targets of the cGAS-STING pathway following treatment with the cGAS inhibitor, this compound, and compares its performance with a notable alternative, the STING inhibitor H-151.
Mechanism of Action: this compound vs. H-151
This compound is a potent and selective small-molecule inhibitor of human cGAS. It functions by competing with the cGAS substrates ATP and GTP, thereby blocking the synthesis of the second messenger cyclic GMP-AMP (cGAMP). This inhibition prevents the activation of STING and the subsequent downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.
In contrast, H-151 is a potent and irreversible inhibitor of STING. It acts by covalently modifying a cysteine residue (Cys91) on STING, which is crucial for its palmitoylation and subsequent activation. By blocking STING palmitoylation, H-151 prevents the recruitment of TBK1 and the phosphorylation of IRF3, effectively shutting down the signaling pathway at the level of the STING protein itself.
Comparative Western Blot Analysis
Western blot analysis is a fundamental technique to assess the efficacy of inhibitors targeting the cGAS-STING pathway. The primary readouts for pathway inhibition are the phosphorylation levels of key downstream proteins: STING (p-STING), TANK-binding kinase 1 (TBK1) (p-TBK1), and interferon regulatory factor 3 (IRF3) (p-IRF3). A decrease in the phosphorylation of these proteins indicates successful pathway inhibition.
Quantitative Data Summary
The following tables summarize the expected quantitative results from a Western blot experiment comparing the effects of this compound and H-151 on the phosphorylation of STING, TBK1, and IRF3 in a suitable cell line (e.g., THP-1 monocytes) stimulated to activate the cGAS-STING pathway. The data is presented as relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a percentage of the stimulated control.
Table 1: Effect of this compound (cGAS Inhibitor) on Downstream Target Phosphorylation
| Treatment | Concentration | Relative p-STING Intensity (%) | Relative p-TBK1 Intensity (%) | Relative p-IRF3 Intensity (%) |
| Unstimulated Control | - | <5% | <5% | <5% |
| Stimulated Control | - | 100% | 100% | 100% |
| This compound | 1 µM | 25% | 30% | 35% |
| This compound | 10 µM | 10% | 15% | 20% |
Table 2: Effect of H-151 (STING Inhibitor) on Downstream Target Phosphorylation
| Treatment | Concentration | Relative p-STING Intensity (%) | Relative p-TBK1 Intensity (%) | Relative p-IRF3 Intensity (%) |
| Unstimulated Control | - | <5% | <5% | <5% |
| Stimulated Control | - | 100% | 100% | 100% |
| H-151 | 1 µM | 15% | 20% | 25% |
| H-151 | 10 µM | 5% | 10% | 15% |
Note: The data presented in these tables are illustrative and based on the known mechanisms of action and typical experimental outcomes. Actual results may vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflow
To visualize the points of intervention for this compound and H-151 and the experimental process, the following diagrams are provided.
Experimental Protocols
A detailed protocol for Western blot analysis of cGAS-STING pathway targets is provided below.
Cell Culture and Treatment
-
Seed THP-1 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Differentiate the cells with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours.
-
Pre-treat the differentiated cells with this compound (e.g., 1 µM, 10 µM), H-151 (e.g., 1 µM, 10 µM), or vehicle control (DMSO) for 2 hours.
-
Stimulate the cGAS-STING pathway by transfecting the cells with a dsDNA agonist (e.g., Herring Testes DNA) for 4-6 hours. Include an unstimulated control group.
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
Western Blotting
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.
Conclusion
This guide provides a framework for the comparative analysis of this compound and alternative inhibitors of the cGAS-STING pathway using Western blotting. By quantifying the phosphorylation of key downstream targets, researchers can effectively evaluate the potency and mechanism of action of different therapeutic compounds. The provided protocols and diagrams serve as a valuable resource for designing and executing these critical experiments in the pursuit of novel treatments for diseases driven by cGAS-STING dysregulation.
G140 in the Spotlight: A Comparative Guide to Commercially Available cGAS Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of cGAS inhibition, this guide provides a comparative overview of G140 and other commercially available inhibitors. We delve into their performance, supported by available experimental data, and offer insights into the methodologies used for their evaluation.
Cyclic GMP-AMP synthase (cGAS) has emerged as a critical player in the innate immune system, acting as a primary sensor of cytosolic DNA. Its activation triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. While essential for host defense against pathogens, aberrant cGAS activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This has spurred the development of small molecule inhibitors targeting cGAS, with this compound being a notable example. This guide aims to provide an objective comparison of this compound with other commercially available cGAS inhibitors to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of cGAS Inhibitors
The potency of cGAS inhibitors is most commonly evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzymatic activity of cGAS by 50%. This can be measured in biochemical assays using purified enzymes or in cell-based assays that reflect the inhibitor's activity in a more biologically relevant context. The following tables summarize the available IC50 data for this compound and other prominent cGAS inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, and direct comparison between values from different studies should be made with caution.
| Inhibitor | Target | Biochemical IC50 (nM) | Reference |
| This compound | Human cGAS | 14.0 | [1][2] |
| Mouse cGAS | 442 | [1][2] | |
| G150 | Human cGAS | 10.2 | [3] |
| Mouse cGAS | No inhibition | [3] | |
| RU.521 | Mouse cGAS | 110 | [3] |
| Human cGAS | 2940 | [4] | |
| PF-06928215 | Human cGAS | 4900 | [5] |
| CU-76 | Human cGAS | 240 | [6] |
| cGAS inhibitor 36 | Human cGAS | 32 | [6] |
| Mouse cGAS | 5.8 | [6] |
Table 1: Biochemical IC50 Values of Various cGAS Inhibitors. This table highlights the in vitro potency of different inhibitors against purified human and mouse cGAS enzymes.
| Inhibitor | Cell Line | Cellular IC50 (µM) | Reference |
| This compound | THP-1 | 1.70 | [1][7] |
| Primary human macrophages | 0.86 | [1] | |
| G150 | THP-1 | 1.96 | [7] |
| G108 | THP-1 | 2.95 | [7] |
| RU.521 | Mouse macrophages | 0.70 | [4] |
Table 2: Cellular IC50 Values of cGAS Inhibitors. This table showcases the efficacy of the inhibitors in a cellular context, which takes into account factors like cell permeability and stability.
The cGAS-STING Signaling Pathway
To understand the mechanism of action of these inhibitors, it is crucial to visualize the cGAS-STING signaling pathway. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory genes.
Figure 1. The cGAS-STING signaling pathway.
Experimental Methodologies
The following provides a generalized overview of the experimental protocols commonly employed to assess the activity of cGAS inhibitors.
Biochemical cGAS Enzyme Assay (Example Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified cGAS.
-
Reaction Setup: A reaction mixture is prepared containing purified human or mouse cGAS enzyme, a DNA activator (e.g., herring testes DNA), ATP, and GTP in a suitable buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set period to allow for the synthesis of cGAMP.
-
Detection of cGAMP: The amount of cGAMP produced is quantified. This can be done using various methods, such as:
-
LC-MS/MS: A highly sensitive and specific method for quantifying cGAMP.
-
Commercially available ELISA kits: These kits use antibodies specific to cGAMP for detection.
-
FRET-based assays: These assays utilize fluorescence resonance energy transfer to monitor the enzymatic reaction in real-time.
-
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the dose-response curve.
Figure 2. Workflow for a biochemical cGAS inhibitor assay.
Cellular cGAS Activity Assay (Example Protocol)
This assay evaluates the inhibitor's efficacy in a cellular environment, providing insights into its cell permeability and activity in a more complex biological system.
-
Cell Culture: A suitable cell line, such as THP-1 monocytes (a human monocytic cell line) or primary macrophages, is cultured.
-
Inhibitor Pre-treatment: The cells are pre-treated with various concentrations of the cGAS inhibitor for a specific duration.
-
cGAS Activation: cGAS is activated by introducing a DNA stimulus into the cytoplasm. This can be achieved by:
-
Transfection with dsDNA: Using a transfection reagent to deliver DNA into the cells.
-
Infection with a DNA virus: Using a virus that replicates through a DNA intermediate.
-
-
Incubation: The cells are incubated to allow for the activation of the cGAS-STING pathway and the production of downstream signaling molecules.
-
Readout: The extent of cGAS pathway activation is measured by quantifying the levels of:
-
IFN-β mRNA: Using quantitative real-time PCR (qRT-PCR) to measure the expression of the interferon-beta gene.
-
Phosphorylated IRF3 or STING: Using Western blotting or specific antibodies in flow cytometry.
-
Secreted cytokines: Using ELISA to measure the amount of pro-inflammatory cytokines (e.g., IFN-β) released into the cell culture medium.
-
-
IC50 Calculation: The cellular IC50 value is determined by plotting the inhibition of the downstream readout against the inhibitor concentration.
Figure 3. Workflow for a cellular cGAS inhibitor assay.
Conclusion
This compound stands as a potent inhibitor of human cGAS, demonstrating significant activity in both biochemical and cellular assays. When compared to other commercially available inhibitors, its performance, particularly its selectivity for human cGAS over mouse cGAS, makes it a valuable tool for studying the role of cGAS in human diseases. The choice of a cGAS inhibitor will ultimately depend on the specific research question, the experimental system being used, and the desired selectivity profile. This guide provides a starting point for researchers to make an informed decision by presenting a comparative overview of the available data and the methodologies used to generate it. As the field of cGAS-STING research continues to evolve, the development and characterization of new and improved inhibitors will undoubtedly provide further insights into the therapeutic potential of targeting this crucial innate immune pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]
- 7. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Catalytically Inactive cGAS Mutant vs. the G140 Inhibitor as Controls in cGAS-STING Pathway Research
In the burgeoning field of innate immunity research, particularly studies involving the cyclic GMP-AMP synthase (cGAS)-STING pathway, the use of appropriate controls is paramount for data integrity. The cGAS inhibitor, G140, has emerged as a potent tool for interrogating this pathway. However, the gold standard for demonstrating cGAS-dependency has traditionally been the use of a catalytically inactive cGAS mutant. This guide provides a comprehensive comparison of these two control methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate control for their this compound studies.
Rationale for Control Selection: A Logical Overview
The fundamental goal of using a control in this context is to ensure that the observed effects of this compound are specifically due to the inhibition of cGAS's enzymatic activity and not off-target effects. A catalytically inactive cGAS mutant serves as a genetic control, where the protein is expressed but cannot produce the second messenger cGAMP. This allows researchers to distinguish between the enzymatic and non-enzymatic functions of cGAS. In contrast, this compound acts as a pharmacological control, acutely inhibiting cGAS activity. The ideal experimental design often incorporates both types of controls to provide orthogonal evidence for the role of cGAS.
Figure 1. Logical flow comparing this compound inhibition with a catalytically inactive cGAS mutant.
Performance Comparison: this compound vs. Inactive cGAS Mutant
The choice between using this compound and a catalytically inactive cGAS mutant depends on the specific experimental question. This compound is ideal for studying the acute effects of cGAS inhibition and for dose-response analyses. In contrast, the inactive mutant is superior for dissecting the long-term consequences of ablating cGAS enzymatic activity and for distinguishing between catalytic and non-catalytic functions.
| Parameter | This compound cGAS Inhibitor | Catalytically Inactive cGAS Mutant |
| Control Type | Pharmacological | Genetic |
| Mechanism | Reversible binding to the cGAS active site | Point mutations (e.g., E225A/D227A, G212A/S213A) abolish enzymatic activity[1][2] |
| Temporal Control | Acute, tunable with dose and timing | Chronic, constitutive lack of activity |
| Potential for Off-Target Effects | Possible, though this compound shows high specificity for human cGAS[3] | Minimal, assuming no unintended effects of the mutation on protein folding or other functions |
| Applications | Dose-response studies, timing of cGAS activity, in vivo studies | Dissecting enzymatic vs. non-enzymatic functions, validating inhibitor specificity |
Table 1. Key characteristics of this compound and catalytically inactive cGAS mutants as controls.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained when using this compound versus a catalytically inactive cGAS mutant in key assays for cGAS-STING pathway activation.
| Assay | Wild-Type cGAS (dsDNA stimulated) | Wild-Type cGAS + this compound (dsDNA stimulated) | Catalytically Inactive cGAS Mutant (dsDNA stimulated) |
| cGAS Enzymatic Activity (cGAMP production) | High | Low (IC50 ~14.0 nM for human cGAS)[4] | Abolished[1] |
| STING Phosphorylation (p-STING) | High | Low | None |
| IRF3 Phosphorylation (p-IRF3) | High | Low | None |
| IFN-β mRNA Expression (qRT-PCR) | High | Low (Cellular IC50 ~1.70 µM in THP-1 cells)[3] | Baseline |
| IFN-β Protein Secretion (ELISA) | High | Low | Baseline |
Table 2. Comparative summary of expected quantitative results.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies comparing this compound and catalytically inactive cGAS mutants.
cGAS Enzymatic Activity Assay
This in vitro assay directly measures the production of cGAMP by recombinant cGAS.
Workflow:
Figure 2. Workflow for in vitro cGAS enzymatic activity assay.
Protocol:
-
Prepare a reaction mixture containing reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2), ATP, and GTP.
-
Add recombinant wild-type or catalytically inactive cGAS protein.
-
Add dsDNA to initiate the reaction.
-
For inhibitor studies, add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by heating or adding a stop solution.
-
Quantify the amount of cGAMP produced using methods such as LC-MS/MS or a competitive ELISA.[5]
Cellular cGAS-STING Pathway Activation
This protocol outlines the steps to assess cGAS-STING pathway activation in a cellular context.
Workflow:
Figure 3. Workflow for cellular cGAS-STING pathway activation assay.
Protocols:
-
Cell Culture and Treatment:
-
Culture cells (e.g., THP-1 monocytes, or a cell line stably expressing wild-type or a catalytically inactive cGAS mutant) to the desired confluency.
-
For inhibitor studies, pre-incubate the cells with this compound at various concentrations or a vehicle control for 1-2 hours.
-
Transfect the cells with a cGAS ligand, such as herring testis DNA (HT-DNA) or a synthetic dsDNA oligonucleotide, using a suitable transfection reagent.[6]
-
Incubate for the desired time period (e.g., 4-24 hours).
-
-
Western Blot for Phosphorylated Proteins:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-STING, p-IRF3, and total STING/IRF3, as well as a loading control (e.g., β-actin or GAPDH).[7][8]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
qRT-PCR for IFNB1 Expression:
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers specific for the IFNB1 gene and a housekeeping gene for normalization.
-
-
ELISA for IFN-β Secretion:
-
Collect the cell culture supernatant.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for IFN-β according to the manufacturer's instructions.[9]
-
Conclusion
References
- 1. Structure of human cGAS reveals a conserved family of second-messenger enzymes in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. regenhealthsolutions.info [regenhealthsolutions.info]
- 5. caymanchem.com [caymanchem.com]
- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. mdpi.com [mdpi.com]
- 9. Human IFN beta ELISA Kit (414101) - Invitrogen [thermofisher.com]
Safety Operating Guide
Proper Disposal of G140: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe and compliant disposal of G140, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound Hazard and Disposal Summary
The following table summarizes the key hazard classifications and disposal requirements for this compound, based on its Safety Data Sheet (SDS).
| Identifier | Information |
| Chemical Name | 1-(6,7-Dichloro-9-(1-methyl-1H-pyrazol-3-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone |
| CAS Number | 2369751-07-3 |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocol: Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid this compound Waste: Collect any solid this compound waste (e.g., unused powder, contaminated single-use items like weigh boats or pipette tips) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid this compound Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the waste solution in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate "Hazardous Waste," the name "this compound," and the solvent used. Do not mix with other incompatible waste streams.[1]
-
Contaminated Labware: Decontaminate any reusable labware (e.g., glassware) that has come into contact with this compound by rinsing it with an appropriate solvent and collecting the rinsate as hazardous waste.
3. Waste Container Management:
-
Keep hazardous waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secondary containment area to prevent spills.
-
Do not overfill waste containers.
4. Disposal Request:
-
Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup, which may include completing a hazardous waste manifest.
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert your supervisor and EHS.
-
If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials.
-
Collect all spill cleanup materials in a sealed, labeled hazardous waste container for disposal.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling G140
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of G140, a potent and selective inhibitor of human cGAS (cyclic GMP-AMP synthase). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Immediate Precautions
This compound is a chemical compound intended for laboratory research use only. A review of the Safety Data Sheet (SDS) indicates the following primary hazards:
-
Harmful if swallowed: Acute oral toxicity.
-
Very toxic to aquatic life with long-lasting effects: Poses a significant environmental hazard.
Immediate precautionary measures include avoiding ingestion, preventing release into the environment, and thorough washing after handling. In case of accidental ingestion, seek immediate medical attention.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its solid (powder/film) form and when preparing and handling solutions.
Table 1: Required Personal Protective Equipment for this compound Handling
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact with the potent compound. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of this compound solutions or accidental contact with the powder. |
| Lab Coat/Gown | Disposable, solid-front gown with tight-fitting cuffs. | Protects personal clothing and skin from contamination. A disposable gown should be used to prevent carrying contaminants outside the laboratory. |
| Respiratory Protection | N95 respirator or higher. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Engineering Controls
To minimize exposure, all handling of this compound powder and the preparation of stock solutions must be conducted within a certified chemical fume hood or a similar ventilated enclosure. This engineering control is the primary method for exposure reduction.
Experimental Protocols: Safe Handling and Disposal
4.1. Weighing and Reconstitution of this compound Powder
This compound is typically supplied as a translucent film or powder. The following protocol ensures safe handling during reconstitution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other appropriate solvent)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Appropriate vials and caps
Procedure:
-
Preparation: Don all required PPE as specified in Table 1. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Transfer: Carefully transfer the weighed this compound powder into an appropriately labeled vial.
-
Reconstitution:
-
In the chemical fume hood, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock solution concentration.
-
Securely cap the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Storage: Store the reconstituted stock solution at -20°C or -80°C as recommended by the supplier to ensure stability.[1]
Table 2: this compound Properties and Storage
| Property | Value |
| CAS Number | 2369751-07-3 |
| Molecular Formula | C₁₇H₁₆Cl₂N₄O₂ |
| Molecular Weight | 379.24 g/mol |
| Appearance | Translucent film or powder |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C |
| Storage (in Solvent) | -20°C or -80°C |
4.2. Disposal Plan
All materials contaminated with this compound, including gloves, weighing paper, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
Procedure:
-
Segregation: Collect all this compound-contaminated solid waste in a designated, clearly labeled hazardous waste bag within the laboratory.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.
-
Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]
Emergency Procedures
5.1. Spills
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to proceed.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit.
-
Clean-up:
-
For a powder spill , gently cover with damp paper towels to avoid raising dust, then clean the area with a suitable decontaminating solution.
-
For a liquid spill , absorb the spill with absorbent pads.
-
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and institutional safety office.
5.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Visualization of PPE Workflow
The following diagram illustrates the mandatory workflow for donning and doffing Personal Protective Equipment when handling this compound.
Caption: PPE Donning and Doffing Workflow for this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
